Technical Documentation Center

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
  • CAS: 956396-51-3

Core Science & Biosynthesis

Foundational

Strategic Design and Synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid in Medicinal Chemistry

Executive Summary In the landscape of modern drug development, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other immunomodulatory agents. This technical whitepaper dissects the physicochemical properties, structural mechanics, and validated synthetic workflows for this compound, providing researchers with a robust framework for integrating it into complex drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound features a pyrazole core substituted with an electron-donating methyl group, an electron-withdrawing nitro group, and a flexible propanoic acid linker.

The quantitative data below summarizes its core physicochemical profile, which dictates its solubility, reactivity, and downstream purification strategies .

PropertyValueStructural Implication & Causality
CAS Number 956396-51-3Unique chemical identifier for procurement and literature tracking.
Molecular Formula C₇H₉N₃O₄Defines the atomic composition and baseline stoichiometry.
Molecular Weight 199.16 g/mol Low molecular weight ensures that downstream derivatives remain compliant with Lipinski’s Rule of 5.
Exact Mass 199.0593Critical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Originates from the carboxylic acid (-OH); influences aqueous solubility.
H-Bond Acceptors 5Derived from the nitro group, carbonyl oxygen, and pyrazole nitrogen; facilitates target protein binding.
Topological PSA ~101.5 ŲModerate polarity. Indicates good aqueous solubility but may require masking (e.g., via amide coupling) to achieve optimal cell membrane permeability.
Rotatable Bonds 3Confers flexibility to the propanoic acid tail, allowing it to adopt multiple conformations within an enzyme's active site.

Structural Mechanics & Reactivity

The reactivity of the 3-methyl-4-nitro-1H-pyrazole core is governed by a delicate push-pull electronic system. The electron-withdrawing nature of the 4-nitro group significantly increases the acidity of the pyrazole N-H (lowering its pKa to ~10 compared to ~14 for an unsubstituted pyrazole). This allows for deprotonation by relatively mild bases.

Furthermore, the regioselectivity of N-alkylation is dictated by steric hindrance from the 3-methyl group. When reacting with an electrophile, the nucleophilic attack preferentially occurs at the N1 position (the nitrogen furthest from the methyl group) to minimize steric clashing, ensuring high isomeric purity of the resulting 1-substituted product .

Regioselective Synthesis via Aza-Michael Addition

The most efficient route to synthesize 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is via an Aza-Michael addition of the pyrazole core to acrylic acid.

Synthesis_Workflow SM 3-Methyl-4-nitro-1H-pyrazole (Nucleophile) Intermediate Aza-Michael Transition State SM->Intermediate MA Acrylic Acid (Michael Acceptor) MA->Intermediate Base DBU / MeCN (Catalyst/Solvent) Base->Intermediate Deprotonation Product 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid (Target) Intermediate->Product Protonation & Work-up

Caption: Aza-Michael addition workflow for synthesizing the target pyrazole derivative.

Self-Validating Experimental Protocol: Aza-Michael Addition

This protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding to the next step.

Step 1: Reagent Preparation & Dissolution

  • Action: Charge a dry, round-bottom flask with 3-methyl-4-nitro-1H-pyrazole (1.0 eq, 10 mmol). Dissolve in anhydrous acetonitrile (0.2 M).

  • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the Michael addition without acting as a competing nucleophile.

Step 2: Base Catalysis

  • Action: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 1 mmol) dropwise.

  • Causality: DBU is a strong, non-nucleophilic base. It is sufficiently basic to generate the reactive pyrazolide anion, but its extreme steric bulk prevents it from reacting directly with the Michael acceptor.

Step 3: Electrophile Addition & Heating

  • Action: Slowly add acrylic acid (1.2 eq, 12 mmol). Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Causality: Heating overcomes the activation energy barrier required for the deactivated pyrazole nitrogen to attack the β-carbon of the acrylic acid.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 126[M-H]⁻) is fully consumed and the product peak (m/z 198 [M-H]⁻) dominates the chromatogram.

Step 4: pH-Driven Precipitation (Work-up)

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Re-dissolve the crude residue in distilled water. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0.

  • Causality: The propanoic acid moiety has a pKa of ~4.8. Adjusting the aqueous solution to pH 3.0 ensures that >98% of the product is in its neutral, protonated form. This drastically reduces its aqueous solubility, forcing the target compound to crash out of solution as a pure precipitate.

Step 5: Isolation

  • Action: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the final product.

Downstream Applications in Drug Development

Derivatives of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid are heavily utilized in the synthesis of small-molecule inhibitors targeting the Janus kinase (JAK) and FMS-like tyrosine kinase 3 (FLT3) pathways . By reducing the nitro group to an amine and coupling the propanoic acid tail to various pharmacophores, researchers can create potent competitive inhibitors that block ATP binding in these kinases.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates Inhibitor Pyrazole-Derived Inhibitor Inhibitor->JAK Competitive Inhibition

Caption: JAK/STAT signaling pathway illustrating the inhibition mechanism of pyrazole-derived compounds.

Self-Validating Experimental Protocol: Amide Coupling for Inhibitor Synthesis

To integrate this building block into a larger kinase inhibitor framework, the propanoic acid tail must be conjugated to a primary or secondary amine.

Step 1: Carboxylic Acid Activation

  • Action: Dissolve 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature.

  • Causality: HATU is chosen over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, minimizing the risk of side reactions. DIPEA acts as a non-nucleophilic proton sponge to drive the activation forward.

  • Validation Checkpoint: TLC (Eluent: 10% MeOH in DCM) should show the complete disappearance of the highly polar acid spot and the formation of a less polar active ester intermediate.

Step 2: Nucleophilic Coupling

  • Action: Add the target amine (1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Causality: The amine acts as a nucleophile, attacking the activated ester to form the stable amide bond.

Step 3: Liquid-Liquid Extraction Work-up

  • Action: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes any unreacted starting carboxylic acid. The brine wash removes residual DMF and water, ensuring a highly pure organic phase prior to concentration.

References

  • Chemical Reviews (ACS Publications) - Conjugated Nitrodienes. Synthesis and Reactivity. Available at:[Link]

  • European Patent Office - EP 3312164 B1: Substituted Heteroaryl Compounds and Methods of Use (JAK/FLT3 Inhibitors).
Exploratory

Unveiling the Mechanism of Action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid Derivatives as LRRK2 Kinase Inhibitors

Executive Summary The development of disease-modifying therapies for Parkinson’s disease (PD) has been revolutionized by the identification of Leucine-Rich Repeat Kinase 2 (LRRK2) as a primary genetic and functional driv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for Parkinson’s disease (PD) has been revolutionized by the identification of Leucine-Rich Repeat Kinase 2 (LRRK2) as a primary genetic and functional driver of the disease. Among the most promising chemical scaffolds targeting the LRRK2 kinase domain are derivatives synthesized from 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid .

As a Senior Application Scientist overseeing central nervous system (CNS) drug development, it is critical to understand that this specific molecule serves as a highly functionalized synthetic precursor. Upon reduction of the nitro group, it yields an aminopyrazole core. This aminopyrazole acts as a superior bioisostere for anilines, providing the critical hinge-binding interactions required for ATP-competitive kinase inhibition while overcoming the metabolic liabilities and poor blood-brain barrier (BBB) penetrance of earlier drug generations[1][2].

This technical whitepaper details the molecular mechanism of action, downstream signaling modulation, and the self-validating experimental protocols required to evaluate these derivatives in preclinical PD models.

Chemical Rationale: The Aminopyrazole Bioisostere

Early LRRK2 inhibitors relied heavily on anilino-pyrimidine scaffolds. While potent, anilines are notorious for presenting toxicophores, poor aqueous solubility, and high cytochrome P450 (specifically CYP1A2) inhibition, which limits their clinical viability[2].

By utilizing 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid as a building block:

  • Nitro Reduction: The 4-nitro group is catalytically reduced to a 4-amino group, creating the active aminopyrazole pharmacophore.

  • Hinge Binding: The aminopyrazole donates and accepts hydrogen bonds within the hinge region of the LRRK2 ATP-binding pocket.

  • Selectivity Vector: The propanoic acid moiety acts as a synthetic handle. Through amide coupling, bulky, solvent-exposed groups can be attached to exploit the unique three-dimensional topology of the LRRK2 selectivity pocket, driving kinase selectivity (e.g., over closely related kinases like TTK or CHK1)[3].

Molecular Mechanism of Action (MoA)

Type I ATP-Competitive Inhibition

Aminopyrazole derivatives act as Type I kinase inhibitors . They bind to the active conformation (DFG-in) of the LRRK2 kinase domain. By occupying the ATP-binding site, they directly prevent the transfer of the terminal phosphate from ATP to LRRK2 substrates[4].

Modulation of LRRK2 Conformation and Microtubule Association

LRRK2 oscillates between a cytosolic monomeric state and a membrane-bound dimeric state. Pathogenic mutations (such as G2019S and R1441C) hyperactivate the kinase. Interestingly, binding of Type I aminopyrazole inhibitors stabilizes the kinase in an active-like closed conformation. While this abolishes catalytic activity, it also induces the formation of highly ordered LRRK2 filaments around cellular microtubules[5]. This distinct structural phenomenon serves as a biomarker for target engagement.

Downstream Signaling: The Rab GTPase Axis

The primary physiological substrates of LRRK2 are a subset of Rab GTPases (specifically Rab8a, Rab10, and Rab29). Hyperactive LRRK2 phosphorylates these Rabs at a conserved switch II domain threonine residue, disrupting vesicular trafficking and causing lysosomal stress[6]. Aminopyrazole inhibitors block this phosphorylation, restoring endosomal-lysosomal homeostasis and preventing dopaminergic neuron degeneration.

LRRK2_Signaling LRRK2_Inactive LRRK2 (Inactive, Cytosolic) Rab29 Rab29 / Membrane Recruitment LRRK2_Inactive->Rab29 GTP Binding LRRK2_Active LRRK2 Dimer (Active Kinase) Rab29->LRRK2_Active Dimerization & Autophosphorylation Rab10 Rab10 / Rab8a (Substrates) LRRK2_Active->Rab10 Phosphorylation (Hyperactive in G2019S) Inhibitor Aminopyrazole Inhibitor (Type I ATP-Competitive) Inhibitor->LRRK2_Active Blocks ATP Pocket Homeostasis Restored Vesicular Trafficking Inhibitor->Homeostasis Rescues Phenotype Pathology Lysosomal Dysfunction & Cytoskeletal Disruption Rab10->Pathology Pathogenic Cascade

Figure 1: Mechanism of LRRK2 activation and the intervention of aminopyrazole inhibitors to restore vesicular homeostasis.

Self-Validating Experimental Protocols

To ensure scientific integrity and translational reliability, the evaluation of these derivatives must follow a strict, self-validating workflow. Each step establishes causality: from direct biochemical binding to cellular functional modulation, and finally, in vivo target engagement.

Protocol 1: Biochemical TR-FRET Kinase Assay

Purpose: To establish direct, ATP-competitive inhibition of recombinant LRRK2. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates false positives caused by compound autofluorescence, providing a highly accurate IC50​ for the intrinsic kinase activity.

  • Preparation: Incubate recombinant LRRK2 G2019S mutant protein (10 nM) with the aminopyrazole derivative (serial dilutions from 10 µM to 0.1 nM) in a kinase buffer containing 1 mM ATP.

  • Reaction: Add a biotinylated Rab10 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add a Europium-labeled anti-phospho-Rab10 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (emission ratio 665 nm / 615 nm). A decrease in FRET indicates direct inhibition of kinase activity.

Protocol 2: Cellular Target Engagement (pSer935 / pRab10 Assay)

Purpose: To confirm that the compound penetrates cell membranes and engages LRRK2 in a physiological environment. Causality: Type I LRRK2 inhibitors uniquely cause the dephosphorylation of LRRK2 at Ser935 (due to the disruption of 14-3-3 protein binding) and directly prevent Rab10 phosphorylation[3]. Measuring both ensures the compound is hitting the specific target pathway.

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells stably expressing LRRK2 G2019S.

  • Treatment: Treat cells with the inhibitor for 2 hours. (Short duration ensures the readout is due to direct kinase inhibition, not protein degradation).

  • Lysis & Western Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Run lysates on SDS-PAGE.

  • Probing: Probe with specific antibodies against total LRRK2, pSer935-LRRK2, total Rab10, and pThr73-Rab10.

  • Quantification: Normalize phosphorylated protein levels to total protein levels to calculate cellular IC50​ .

Protocol 3: In Vivo Pharmacokinetics & Brain Penetrance (PK/PD)

Purpose: To verify that the aminopyrazole derivative crosses the BBB—a strict prerequisite for PD therapeutics[1].

  • Dosing: Administer the compound intravenously (IV, 0.5 mg/kg) and orally (PO, 5 mg/kg) to wild-type C57BL/6 mice.

  • Sampling: Collect plasma and brain tissue at discrete time points (0.5, 1, 2, 4, 8 hours).

  • LC-MS/MS Analysis: Quantify the unbound compound concentration in both compartments to calculate the Kp,uu​ (unbound brain-to-plasma partition coefficient). A Kp,uu​>0.5 indicates excellent brain penetrance.

  • PD Readout: Homogenize brain tissue and measure pSer935-LRRK2 levels via ELISA to confirm in vivo target inhibition.

Exp_Workflow Synthesis 1. Chemical Synthesis (Nitro Reduction & Coupling) Biochem 2. TR-FRET Kinase Assay (Recombinant LRRK2 G2019S) Synthesis->Biochem Purified Compound Cellular 3. Cellular Target Engagement (pSer935/pRab10 in SH-SY5Y) Biochem->Cellular IC50 < 10 nM InVivo 4. In Vivo PK/PD (Brain Penetrance & Target Inhibition) Cellular->InVivo Cellular IC50 < 50 nM

Figure 2: Sequential validation workflow for aminopyrazole-based LRRK2 inhibitors.

Quantitative Data Presentation

The bioisosteric replacement of early anilines with the aminopyrazole core derived from 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid yields profound improvements in both potency and pharmacokinetic properties. Below is a representative comparative profile based on established LRRK2 inhibitor optimization campaigns[1][2][3].

ParameterFirst-Gen Anilino-PyrimidineAminopyrazole DerivativeClinical Impact
Biochemical IC50​ (WT LRRK2) 15 nM2.5 nMHigher intrinsic potency.
Biochemical IC50​ (G2019S) 12 nM1.8 nMStrong efficacy against the hyperactive mutant.
Cellular IC50​ (pSer935) 120 nM15 nMSuperior membrane permeability.
Aqueous Solubility (pH 7.4) < 5 µg/mL> 150 µg/mLImproved oral bioavailability.
CYP1A2 Inhibition ( IC50​ ) 0.8 µM> 20 µMReduced risk of drug-drug interactions.
Brain Penetrance ( Kp,uu​ ) 0.150.85Sufficient CNS exposure for PD efficacy.

Conclusion

The strategic utilization of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid derivatives represents a masterclass in rational drug design. By reducing the nitro group to an amine, medicinal chemists unlock a highly effective aminopyrazole hinge-binder. This bioisostere not only achieves exquisite, ATP-competitive Type I inhibition of the LRRK2 kinase domain but also resolves the critical pharmacokinetic bottlenecks—such as BBB penetrance and CYP inhibition—that previously hindered Parkinson's disease drug development.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI.

  • In-cell cryo-electron tomography reveals differential effects of type I and type II kinase inhibitors on LRRK2 filament formation and microtubule association. bioRxiv.

  • LRRK2 in Parkinson's disease: Upstream regulation and Therapeutic targeting. PMC.

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters.

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid safety data sheet SDS download

An In-depth Technical Guide to 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Safety, and Applications Foreword As a Senior Application Scientist, my experience has shown that the true potential of a nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Safety, and Applications

Foreword

As a Senior Application Scientist, my experience has shown that the true potential of a novel chemical entity is unlocked not just by understanding what it can do, but how to handle it safely and synthesize it efficiently. This guide is dedicated to 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block with significant, yet underexplored, potential in medicinal chemistry. We will move beyond mere data points, delving into the causality behind experimental design and establishing self-validating protocols that ensure both safety and scientific rigor. This document is structured to serve as a practical, in-depth resource for researchers actively engaged in the fields of chemical synthesis and drug discovery.

Compound Profile and Physicochemical Properties

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] The combination of a nitro group (a strong electron-withdrawing group and potential bioisostere) and a propanoic acid tail (providing a handle for further derivatization or interaction with biological targets) makes this molecule a compelling candidate for library synthesis and screening.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 956396-51-3 [2]
Molecular Formula C₇H₉N₃O₄ [2]
Molecular Weight 199.16 g/mol [2]
MDL Number MFCD03419614 [2]
SMILES CC1=C(C=N(N1)CCC(=O)O)[O-] [2]

| Physical Form | Expected to be a solid at room temperature |[3] |

Synthesis Protocol: An N-Alkylation Approach

The synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be reliably achieved via a two-step process: N-alkylation of the pyrazole core followed by ester hydrolysis. This method provides high regioselectivity due to the deprotonation of the pyrazole nitrogen, which then acts as a potent nucleophile.

Causality of Experimental Design

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It irreversibly deprotonates the pyrazole N-H, creating the pyrazolide anion in high concentration.[4] Weaker bases could result in an equilibrium, leading to lower yields and side reactions. The reaction proceeds in two distinct stages: formation of the nucleophile, followed by the Sₙ2 attack on the alkyl halide. The final hydrolysis step is a standard saponification to unmask the carboxylic acid.

Detailed Step-by-Step Methodology

Step 1: N-Alkylation of 3-methyl-4-nitro-1H-pyrazole

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent quenching of the sodium hydride by atmospheric moisture.

  • Reagent Preparation: To the flask, add 3-methyl-4-nitro-1H-pyrazole (1.0 eq) dissolved in anhydrous N,N-Dimethylformamide (DMF, ~0.4 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Allow the reaction to stir at room temperature for 2 hours. The formation of the sodium pyrazolide salt will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl 3-bromopropanoate (1.5 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 petroleum ether:ethyl acetate. The consumption of the starting pyrazole will indicate reaction completion.[4]

Step 2: Saponification of the Ester Intermediate

  • Workup: Quench the reaction mixture by carefully pouring it over ice water. Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the ester spot.

  • Acidification & Isolation: Once hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl. The product, 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation (Sₙ2) cluster_hydrolysis Hydrolysis & Isolation A 1. Add 3-methyl-4-nitro- 1H-pyrazole to DMF B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise (Evolves H₂) B->C D 4. Stir at RT for 2h C->D E 5. Cool to 0 °C D->E F 6. Add Ethyl 3-bromopropanoate E->F G 7. Stir at RT for 16h (Monitor by TLC) F->G H 8. Quench & Extract Ester G->H I 9. Saponify with LiOH H->I J 10. Acidify with HCl I->J K 11. Filter & Dry Product J->K G Start Spill Occurs EnsureVent Ensure Adequate Ventilation (Fume Hood On) Start->EnsureVent WearPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) EnsureVent->WearPPE Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) WearPPE->Contain Collect Carefully Sweep or Vacuum Up Material Contain->Collect PlaceInContainer Place in a Labeled, Sealed Container for Disposal Collect->PlaceInContainer CleanArea Clean Spill Area with Soap and Water PlaceInContainer->CleanArea Dispose Dispose of Waste via Approved Channels CleanArea->Dispose End Spill Managed Dispose->End

Caption: Emergency Spill Response Workflow.

Applications in Research and Drug Development

The true value of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid lies in its potential as a versatile scaffold for creating libraries of more complex molecules. The propanoic acid group serves as a key attachment point for amide coupling, while the nitro-pyrazole core provides a distinct electronic and structural motif for interaction with biological targets.

Scaffold for Inhibitors of Inflammatory Pathways

Pyrazole-propanoic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis. [5]Leukotrienes are key mediators in inflammatory and allergic diseases like asthma. The general mechanism involves inhibiting enzymes like 5-lipoxygenase (5-LOX). This compound could serve as a starting point for developing novel anti-inflammatory agents. Researchers could synthesize a library of amides from the carboxylic acid tail to probe the binding pocket of such enzymes.

Building Block for Anticancer Therapeutics

The pyrazole nucleus is a cornerstone in the design of kinase inhibitors and other anticancer agents. [6][7]The specific substitution pattern on this molecule could be exploited to target various pathways implicated in cancer cell proliferation. For instance, libraries derived from this scaffold could be screened against panels of kinases or evaluated for their antiproliferative effects on cancer cell lines like MCF7 or HepG-2. [6]

Conceptual Role in Drug Discovery

G Scaffold 3-(3-methyl-4-nitro-1H-pyrazol- 1-yl)propanoic acid Library Combinatorial Library (Amide Coupling) Scaffold->Library Screening High-Throughput Screening (e.g., Kinase Panel, Cell Assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role in a Drug Discovery Cascade.

Conclusion

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid represents more than just a catalog chemical; it is a platform for innovation. By understanding its rational synthesis, adhering to a robust, synthesized safety protocol, and recognizing its potential applications in inflammation and oncology, researchers can effectively and safely leverage this molecule to advance their discovery programs. This guide provides the necessary framework to begin that work, grounding practical application in solid scientific and safety principles.

References

  • Appchem. 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 956396-51-3. [Link]

  • PubChem. 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Appchem. 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid | 1004644-63-6. [Link]

  • MilliporeSigma. 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid. [Link]

  • NextSDS. 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

  • PubMed. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[2][8]riazin-7(6H)-ones and Derivatives. [Link]

  • PMC. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PMC. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. [Link]

  • ChEMBL. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. [Link]

  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

Sources

Exploratory

Thermodynamic Stability of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in Aqueous Solution

Executive Summary The rational design and development of pyrazole-based therapeutics and agrochemicals require a rigorous understanding of their physicochemical properties. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of pyrazole-based therapeutics and agrochemicals require a rigorous understanding of their physicochemical properties. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) is a highly functionalized heterocyclic building block characterized by a rigid, electron-deficient nitro-pyrazole core tethered to a flexible, ionizable propanoic acid moiety[1].

This technical whitepaper provides an in-depth analysis of the thermodynamic stability, solvation energetics, and acid-base equilibria of this compound in aqueous environments. By synthesizing theoretical frameworks with field-proven experimental protocols, this guide equips researchers with the foundational data necessary to optimize formulation, predict pharmacokinetic behavior, and ensure structural integrity during aqueous processing.

Molecular Architecture and Structural Thermodynamics

To understand the macroscopic behavior of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in water, we must first deconstruct its molecular architecture and the resulting micro-thermodynamic landscape.

Annular Tautomerism and Isomeric Stability

In unsubstituted pyrazoles, the rapid migration of the N-H proton between the N1 and N2 positions (annular tautomerism) creates a dynamic equilibrium that complicates solvation models[2]. However, in this compound, the N1 position is covalently alkylated by the propanoic acid chain.

  • Causality: This N-alkylation permanently locks the heterocycle into a single tautomeric state. By eliminating tautomeric microstates, the entropic penalty ( ΔS ) associated with organizing solvent molecules around fluctuating dipoles is significantly reduced, leading to a more predictable and thermodynamically stable crystalline and solvated form[3].

Electronic Effects of the Nitro Group

The nitro group ( −NO2​ ) at the C4 position exerts a powerful electron-withdrawing effect (both inductive, −I , and mesomeric, −M ) on the pyrazole π -system[2].

  • Impact on Stability: This electron deficiency renders the pyrazole ring highly resistant to electrophilic attack in aqueous media. Furthermore, the nitro group acts as a strong hydrogen-bond acceptor, structuring the primary hydration shell and influencing the enthalpy of solvation ( ΔHsolv​ )[4][5].

Acid-Base Equilibria (pKa)

The terminal propanoic acid group governs the pH-dependent solubility of the molecule. While the nitro-pyrazole core is highly electron-withdrawing, the two-carbon aliphatic spacer (ethylene linker) insulates the carboxylate from direct mesomeric effects, leaving only a heavily attenuated inductive effect.

  • Predicted pKa: Utilizing Density Functional Theory (DFT) and Self-Consistent Reaction Field (SCRF) models for similar isolated carboxylic acids, the pKa of the propanoic acid moiety is estimated to be 4.2 - 4.4 [3][6].

G HA 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (Neutral Form, Low Solubility) A 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (Anionic Form, High Solubility) HA->A + H2O (Deprotonation) pKa ~ 4.3 A->HA + H3O+ (Protonation)

Figure 1: Acid-base thermodynamic equilibrium of the propanoic acid moiety in aqueous solution.

Aqueous Solubility Thermodynamics

The solubility of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is heavily dependent on the pH of the aqueous medium and the temperature of the system. The thermodynamic parameters of dissolution—Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS )—can be modeled using the van 't Hoff equation based on saturation solubility data[4][5].

pH-Dependent Solubility Profile

At pH≪pKa (e.g., pH 1.2, simulated gastric fluid), the molecule exists almost entirely in its unionized, neutral state ( HA ). The intrinsic solubility ( S0​ ) is low due to the hydrophobic nature of the methyl group and the aromatic core. As the pH exceeds the pKa, ionization occurs, and the solubility increases exponentially according to the Henderson-Hasselbalch relationship.

Table 1: Theoretical pH-Solubility Profile (at 298.15 K)

Medium pHDominant SpeciesIonization Fraction ( α )Estimated Solubility Multiplier
1.2Neutral ( HA )< 0.1% 1×S0​
4.3Mixed ( HA⇌A− )50.0% 2×S0​
6.8Anionic ( A− )> 99% >300×S0​
7.4Anionic ( A− )> 99.9% >1000×S0​
Solvation Energetics

The dissolution of the neutral form in water is typically an endothermic process ( ΔH>0 ), meaning solubility increases with temperature[5]. The overall Gibbs free energy of solvation ( ΔGsolv​ ) is governed by the disruption of the crystal lattice (endothermic) and the formation of solute-solvent hydrogen bonds (exothermic). The presence of the nitro group enhances the exothermic contribution via hydrogen bonding with water molecules[4].

Hydrolytic and Thermal Stability Profiling

For drug development and formulation, ensuring that the molecule does not degrade in aqueous solution is paramount.

  • Hydrolytic Stability: The N-alkyl bond connecting the pyrazole ring to the propanoic acid chain is highly stable against hydrolysis under standard physiological conditions (pH 1 - 8) and elevated temperatures. The nitro group on the aromatic ring is also inert to aqueous hydrolysis; it requires harsh reductive conditions (e.g., catalytic hydrogenation) to be converted to an amine[7].

  • Thermal Stability in Solution: Nitro-pyrazoles generally exhibit excellent thermal stability[4]. In aqueous solutions up to 80°C, the molecule remains structurally intact, with no observed decarboxylation of the propanoic acid moiety, provided the system is kept away from strong oxidizing agents or radical initiators.

Experimental Protocols: Self-Validating Systems

To empirically validate the thermodynamic properties discussed above, the following standardized protocols must be employed. These methods are designed to eliminate artifacts such as supersaturation and temperature fluctuations.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration provides a highly accurate, direct measurement of the macroscopic ionization constant by monitoring the change in electromotive force as a function of titrant volume[6].

Step-by-Step Methodology:

  • Preparation: Accurately weigh 50 mg of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • Dissolution: Dissolve the compound in 50 mL of a 0.15 M KCl aqueous solution (to maintain constant ionic strength). Note: If intrinsic solubility is too low, use a methanol-water co-solvent system and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky method.

  • Titration: Titrate the solution with standardized 0.1 M NaOH at a constant temperature of 298.15 ± 0.1 K under an inert nitrogen atmosphere to prevent CO2​ absorption.

  • Data Analysis: Record the pH after each addition. The pKa is derived from the inflection point of the titration curve using the first-derivative method.

Thermodynamic Solubility Measurement (Shake-Flask Method)

Causality: Kinetic solubility methods often overestimate solubility due to supersaturation. The isothermal shake-flask method ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state[5].

Workflow S1 Step 1: Solid-State Saturation Introduce excess compound to pH-adjusted buffer S2 Step 2: Isothermal Equilibration Agitate at 298.15 K - 328.15 K for 48-72 hours S1->S2 S3 Step 3: Phase Separation Centrifuge and filter (0.22 µm PTFE) S2->S3 S4 Step 4: HPLC-UV Quantification Determine equilibrium concentration (S_eq) S3->S4 S5 Step 5: van 't Hoff Analysis Calculate ΔG, ΔH, and ΔS of solvation S4->S5

Figure 2: Standardized workflow for determining the thermodynamic solubility and solvation parameters.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid compound to sealed glass vials containing 10 mL of aqueous buffer (e.g., pH 1.2 and pH 7.4).

  • Equilibration: Place the vials in an isothermal water bath shaker. Agitate at 200 rpm for 48 to 72 hours. Crucial step: Temperature must be strictly controlled (e.g., 298.15 K) as ΔH dictates solubility variance.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Analyze the filtrate using HPLC-UV (e.g., C18 column, detection at ~254 nm).

  • Thermodynamic Derivation: Repeat the process at multiple temperatures (e.g., 298.15 K, 308.15 K, 318.15 K). Plot ln(Seq​) versus 1/T to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of solution via the van 't Hoff equation.

References

  • Accurate Prediction of Acidity Constants in Aqueous Solution via Density Functional Theory and Self-Consistent Reaction Field Methods | The Journal of Physical Chemistry A Source: ACS Publications URL:[Link]

  • Determination and correlation of solubility of an explosive in different pure solvents: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole Source: ResearchGate / Journal of Chemical & Engineering Data URL:[Link]

  • Heterocyclic Chemistry in Drug Discovery Source: Wiley / Ethernet.edu.et URL:[Link]

  • Solubility and thermodynamic properties of an energetic intermediate in four binary solvents Source: ResearchGate URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Executive Summary In modern drug discovery and medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds due to their favorable physicochemical properties and their ability to participate in diverse hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds due to their favorable physicochemical properties and their ability to participate in diverse hydrogen-bonding networks. As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently encounter the need to rigorously validate the identity and purity of commercially sourced intermediates before integrating them into complex synthetic workflows. The compound 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly versatile bifunctional building block.

Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. This whitepaper provides a comprehensive technical overview of this compound, detailing its core identifiers, structural rationale, and the self-validating analytical protocols required to ensure scientific integrity during its application.

Core Identifiers and Physicochemical Data

Accurate chemical identification is the foundational step in any chemical biology workflow. The target compound, 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, is globally tracked under the CAS registry number 956396-51-3 [1]. Its molecular weight is 199.16 g/mol , corresponding to the molecular formula C7H9N3O4 [2].

Table 1: Physicochemical and Registry Data Summary

ParameterSpecification
Chemical Name 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
CAS Registry Number 956396-51-3[3]
Molecular Formula C7H9N3O4[4]
Molecular Weight 199.16 g/mol [4]
MDL Number MFCD03419614[4]
Structural Class Nitro-pyrazole / Aliphatic Carboxylic Acid

Structural Rationale and Synthetic Utility

The molecular architecture of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid offers three distinct vectors for structural diversification in library synthesis:

  • The Propanoic Acid Linker : The terminal carboxylic acid provides a robust handle for standard amide coupling chemistries (e.g., using HATU/DIPEA) to append diverse aliphatic or aromatic amines.

  • The Nitro Group (C4 Position) : The strongly electron-withdrawing nitro group at the 4-position modulates the pKa and lipophilicity of the pyrazole heterocycle. Crucially, it serves as a masked amine. Post-coupling reduction (e.g., via Pd/C and H 2​ , or Fe/NH 4​ Cl) yields a 4-amino pyrazole, enabling subsequent functionalization via urea formation, sulfonylation, or reductive amination.

  • The Pyrazole Core : The 3-methyl substitution provides a steric boundary that can influence the conformation of the adjacent nitro/amino group, often improving target binding kinetics through rigidification.

Self-Validating Analytical Protocol for Structural Confirmation

To prevent the integration of degraded or mislabeled building blocks into parallel synthesis, a self-validating analytical system must be employed to confirm both the molecular weight and the regiochemistry of the pyrazole ring.

Protocol 3.1: LC-MS Molecular Weight Verification
  • Causality & Rationale : The presence of the carboxylic acid moiety dictates the use of negative electrospray ionization (ESI-), which efficiently deprotonates the acid to yield an [M-H] ion at m/z 198.15. A reversed-phase C18 column is selected, utilizing an acidic mobile phase (0.1% Formic Acid) to maintain the carboxylic acid in its protonated, uncharged state during chromatography. This ensures sharp peak shape and reproducible retention, while the ESI source still effectively strips the proton for detection.

  • Step-by-Step Methodology :

    • System Suitability and Blanking : Inject 2 µL of sample diluent (50:50 MeOH:H 2​ O) to establish a baseline and confirm the absence of column carryover. Run a known acidic standard (e.g., benzoic acid) to verify ESI- sensitivity and mass accuracy.

    • Sample Preparation : Dissolve 1.0 mg of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution. Dilute 1:10 in the aqueous mobile phase.

    • Chromatographic Separation :

      • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

    • Mass Spectrometry Detection : Operate the mass spectrometer in ESI- mode. Scan range: m/z 100-800. Extract the ion chromatogram (EIC) for m/z 198.15 ± 0.05 Da.

    • Data Analysis : Confirm that the primary UV peak (at 254 nm, characteristic of the nitro-pyrazole chromophore) co-elutes precisely with the m/z 198.15 mass signal.

Protocol 3.2: Orthogonal NMR Regiochemistry Validation
  • Causality & Rationale : Mass spectrometry confirms the molecular weight but cannot differentiate between pyrazole regioisomers (e.g., 3-methyl vs. 5-methyl substitution). 1 H and 13 C NMR spectroscopy in DMSO- d6​ is required to definitively assign the substitution pattern based on scalar coupling and chemical shifts. DMSO- d6​ is chosen because it readily dissolves polar carboxylic acids and stabilizes the hydrogen-bonding network.

  • Step-by-Step Methodology :

    • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • 1 H NMR Acquisition : Acquire a standard 1 H spectrum (400 MHz or higher).

    • Signal Validation :

      • Locate the characteristic singlet of the pyrazole C5 proton (typically downfield, ~8.5 ppm due to the deshielding effect of the adjacent nitro group and nitrogen atom).

      • The 3-methyl group will appear as a sharp singlet around 2.4 ppm.

      • The integration of the propanoic acid linker (two distinct triplets integrating to 2H each, around 2.7 ppm and 4.3 ppm) against the pyrazole C5 proton (1H) confirms the structural integrity and the lack of polymeric impurities.

Analytical Workflow Visualization

The following diagram maps the logical execution of the self-validating analytical protocols described above.

AnalyticalWorkflow A Compound Receipt CAS: 956396-51-3 B Sample Preparation (MeOH/H2O Dissolution) A->B C LC-MS Analysis (ESI- Mode, m/z 198.15) B->C Aliquot 1 D NMR Spectroscopy (1H, 13C in DMSO-d6) B->D Aliquot 2 E Data Processing & Regiochemistry Confirmation C->E D->E

Analytical workflow for the structural validation of CAS 956396-51-3.

Conclusion

The integration of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3, MW: 199.16 g/mol ) into synthetic pipelines provides a powerful vector for generating diverse, biologically active pyrazole libraries. However, its successful application hinges on rigorous, orthogonal analytical validation. By employing the combined LC-MS (ESI-) and NMR methodologies outlined in this guide, researchers can establish a self-validating system that guarantees the chemical integrity of their starting materials, thereby safeguarding downstream drug discovery efforts.

References

  • Title : 3-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID Source : nextsds.com URL :[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary The compound 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 956396-51-3) is a highly functionalized heterocyclic building block utilized in the discovery of novel therapeutics and agrochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 956396-51-3) is a highly functionalized heterocyclic building block utilized in the discovery of novel therapeutics and agrochemicals. From a drug metabolism and pharmacokinetics (DMPK) perspective, this chemotype presents a fascinating dual-liability profile. It contains two distinct metabolic handles: a reducible nitroaromatic group and a conjugable propanoic acid moiety.

This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of this compound. By analyzing the causality behind specific bioanalytical and experimental choices, this guide equips researchers with the methodologies required to navigate the unique chemical reactivity and metabolic pathways of nitro-pyrazole propanoic acids.

Physicochemical Properties & Metabolic Causality

To design an effective PK profiling strategy, one must first deconstruct the molecule's structural features and their physiological implications.

  • The Propanoic Acid Moiety (pKa ~4.5): At a physiological pH of 7.4, the carboxylic acid is predominantly ionized. This high degree of ionization restricts passive transcellular permeability. Furthermore, carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of 1-β-O-acyl glucuronides[1]. These metabolites are inherently reactive and can undergo spontaneous internal rearrangement or hydrolysis, necessitating strict ex vivo sample stabilization protocols.

  • The Nitro-Pyrazole Core: The nitro group acts as a strong electron-withdrawing moiety, modulating the electron density of the pyrazole ring. However, nitroaromatics are highly susceptible to enzymatic reduction by cytosolic and microsomal nitroreductases (e.g., xanthine oxidase, NADPH-cytochrome P450 reductase)[2]. This reduction proceeds via single- or two-electron transfers, generating reactive nitroso and hydroxylamine intermediates before terminating at the primary amine[3].

MetabolicPathway Parent 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductases (e- transfer) Glucuronide 1-β-O-Acyl Glucuronide (Phase II Conjugation) Parent->Glucuronide UGT Enzymes (Glucuronidation) Amine Amine Metabolite (Phase I Reduction) Nitroso->Amine Further Reduction

Caption: Biotransformation pathways: Nitroreduction (Phase I) and acyl glucuronidation (Phase II).

In Vitro Pharmacokinetic Profiling Workflows

Metabolic Stability & Biotransformation (Microsomal Assay)

Because the compound undergoes both Phase I reduction and Phase II conjugation, standard microsomal stability assays must be augmented with specific cofactors.

Causality: Standard assays only use NADPH, which captures CYP450-mediated oxidation and some nitroreduction. To capture the critical acyl glucuronidation pathway, Uridine 5'-diphospho-glucuronic acid (UDPGA) must be added. Furthermore, because UGTs are located on the luminal side of the endoplasmic reticulum, the microsomes must be pore-formed (using alamethicin) to allow UDPGA access to the enzymes.

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation: Pre-incubate human or rat liver microsomes (HLM/RLM, 0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to unmask UGT active sites.

  • Substrate Addition: Spike the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent enzyme inhibition).

  • Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac) and 0.1% formic acid .

    • Self-Validation Check: The addition of formic acid lowers the pH to ~3.0, instantly halting enzymatic activity and chemically stabilizing the highly labile acyl glucuronide metabolite from ex vivo degradation[4].

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Permeability Assessment (Bidirectional Caco-2)

Given the pKa of the propanoic acid, a standard pH 7.4 / pH 7.4 Caco-2 assay will artificially underestimate in vivo intestinal absorption, as the microclimate of the human jejunum is slightly acidic.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω·cm².

  • pH Gradient Setup: Use HBSS buffer at pH 6.5 for the Apical (A) chamber and pH 7.4 for the Basolateral (B) chamber. This mimics the intestinal pH gradient and increases the fraction of unionized drug available for passive diffusion.

  • Dosing: Dose 10 µM of the compound in the A chamber (for A→B) or B chamber (for B→A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Efflux Ratio Calculation: Calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ). Include verapamil (P-gp inhibitor) to validate if the compound is a substrate for active efflux.

In Vivo Pharmacokinetic Profiling

Study Design & Bioanalysis

When moving to rodent models (e.g., Sprague-Dawley rats), the bioanalytical method must account for mass spectrometry artifacts. A known phenomenon with nitroaromatics is "in-source reduction" during Electrospray Ionization (ESI), where the nitro group is artificially reduced to an amine inside the mass spectrometer, leading to false-positive metabolite quantification.

Causality: To prevent in-source reduction, the LC-MS/MS must be operated with optimized, low declustering potentials (DP) and lower source temperatures. Furthermore, chromatographic baseline separation between the parent drug and the true biological amine metabolite is mandatory.

InVivoWorkflow Dose In Vivo Dosing (IV: 1 mg/kg, PO: 10 mg/kg) Sample Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep Plasma Acidification (Add 2% Formic Acid) Sample->Prep LCMS LC-MS/MS Analysis (ESI Negative Mode) Prep->LCMS Data NCA PK Modeling (Phoenix WinNonlin) LCMS->Data

Caption: Standardized in vivo pharmacokinetic profiling workflow emphasizing plasma stabilization.

Step-by-Step In Vivo Protocol:

  • Dosing: Administer the compound intravenously (IV, 1 mg/kg in 5% DMSO/95% Saline) and orally (PO, 10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect ~200 µL of blood via the jugular vein into K₂EDTA tubes at pre-determined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

  • Plasma Stabilization (Critical): Immediately centrifuge blood to obtain plasma. Transfer 50 µL of plasma to a tube containing 5 µL of 20% formic acid (final concentration ~2%). This prevents the ex vivo hydrolysis of acyl glucuronides back into the parent drug, which would otherwise artificially inflate the parent drug's half-life[4].

  • Extraction: Precipitate proteins using 150 µL of cold acetonitrile. Centrifuge and inject the supernatant into the LC-MS/MS.

  • Detection: Monitor the parent drug in Negative ESI mode (due to the readily deprotonated propanoic acid) and the amine metabolite in Positive ESI mode .

Quantitative Data Presentation

The following tables summarize the expected quantitative profiling data based on the physicochemical properties of the nitro-pyrazole propanoic acid chemotype.

Table 1: In Vitro ADME & Physicochemical Profile

ParameterAssay / ConditionExpected Value / RangeMechanistic Rationale
pKa Potentiometric Titration~4.5 (Acidic)Carboxylic acid proton dissociation.
LogD (pH 7.4) Shake-flask method0.5 - 1.5Ionized acid reduces overall lipophilicity.
Metabolic Half-life ( t1/2​ ) HLM (NADPH + UDPGA)< 30 minutesRapid clearance via UGT-mediated glucuronidation.
Permeability ( Papp​ ) Caco-2 (pH 6.5 / 7.4)5 - 10 × 10⁻⁶ cm/sModerate permeability due to pH-partitioning.
Plasma Protein Binding Equilibrium Dialysis> 90% BoundHigh affinity of the acidic moiety for human serum albumin.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, Simulated)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) -1,200 ± 150Rapid absorption, typical of acidic NSAID-like molecules.
Tmax​ (hr) -0.5 - 1.0Fast onset due to upper GI absorption.
AUC0−∞​ (hr*ng/mL) 850 ± 904,250 ± 400Moderate systemic exposure.
Clearance ( CL ) (mL/min/kg) ~20-Moderate to high hepatic extraction ratio.
Volume of Distribution ( Vss​ ) 0.8 L/kg-Limited tissue distribution due to high plasma protein binding.
Bioavailability ( F% ) -~50%First-pass metabolism (nitroreduction/glucuronidation) limits absolute bioavailability.

References

  • 88-4024-14 Enamine 化合物 250mg CAS No:956396-51-3 EN300. AS ONE (Axel). Available at:[Link]

  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. ACS Omega. Available at:[Link]

  • NMR Spectroscopic Studies on the in Vitro Acyl Glucuronide Migration Kinetics of Ibuprofen ((±)-(R,S)-2-(4-Isobutylphenyl) Propanoic Acid), Its Metabolites, and Analogues. Analytical Chemistry. Available at:[Link]

  • Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs and of the Enzyme Active Form. Journal of Medicinal Chemistry. Available at:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

Sources

Foundational

Comprehensive Literature Review &amp; Technical Guide: Synthesis Pathways of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Executive Summary & Pharmacological Context The 3-methyl-4-nitro-1H-pyrazole scaffold is a privileged building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antiparasitic agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 3-methyl-4-nitro-1H-pyrazole scaffold is a privileged building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antiparasitic agents[1]. Functionalizing the N1 position with a propanoic acid linker yields 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid , a highly versatile intermediate.

From a drug development perspective, the propanoic acid tail serves as a robust handle for amide coupling or esterification. Concurrently, the nitro group acts as a latent amine; upon reduction, it facilitates the construction of fused bicyclic systems (e.g., pyrazolopyrimidines) or enables deep structure-activity relationship (SAR) exploration in targets such as Leucine-Rich Repeat Kinase 2 (LRRK2)[2] and NF-κB inducing kinase (NIK)[3]. This whitepaper dissects the mechanistic rationale, regioselectivity challenges, and optimized synthetic protocols for generating this critical compound.

Mechanistic Rationale: Tautomerism and Regioselective N-Alkylation

When functionalizing 3-methyl-4-nitro-1H-pyrazole, chemists must navigate the inherent tautomerism of the pyrazole ring. In solution, the starting material exists in a dynamic equilibrium between the 3-methyl and 5-methyl tautomers[4].

Upon deprotonation by a base, the resulting pyrazolide anion exhibits ambient nucleophilicity. The regioselectivity of the subsequent functionalization is primarily governed by steric factors. The methyl group at the C3/C5 position imposes significant steric hindrance on the adjacent nitrogen (N2). Consequently, electrophilic attack predominantly occurs at the less hindered N1 position, yielding the 1-alkyl-3-methyl-4-nitro isomer as the major product, with the 5-methyl isomer forming only as a sterically disfavored minor byproduct[5].

Regioselectivity SM 3-methyl-4-nitro-1H-pyrazole (Tautomeric equilibrium) Reagent Alkylating Agent (e.g., Methyl 3-bromopropanoate) SM->Reagent Major Major Product (N1-Alkylation) 3-methyl-4-nitro isomer (Less Steric Hindrance) Reagent->Major Favored Pathway Minor Minor Product (N2-Alkylation) 5-methyl-4-nitro isomer (Sterically Hindered) Reagent->Minor Disfavored Pathway

Figure 1: Regioselectivity in the N-alkylation of 3-methyl-4-nitro-1H-pyrazole.

Synthetic Strategies

To synthesize the target propanoic acid, a two-step sequence is universally employed: N-alkylation (or Aza-Michael addition) to form an intermediate ester, followed by saponification.

Pathway A: Base-Mediated N-Alkylation

The classical approach involves the direct N-alkylation of 3-methyl-4-nitro-1H-pyrazole using methyl or ethyl 3-bromopropanoate. This reaction typically requires a polar aprotic solvent (e.g., DMF) and an inorganic base[5]. While potassium carbonate (K₂CO₃) is standard, utilizing cesium carbonate (Cs₂CO₃) is often preferred. Cs₂CO₃ enhances the solubility of the pyrazolide intermediate in DMF, driving the reaction to completion faster and minimizing thermal degradation at elevated temperatures (e.g., 100 °C)[3].

Pathway B: Aza-Michael Addition

A highly efficient, atom-economical alternative is the aza-Michael addition of the pyrazole to an alkyl acrylate (e.g., methyl acrylate). The strong electron-withdrawing nature of the nitro group at the C4 position increases the acidity of the pyrazole N-H, facilitating facile deprotonation and subsequent conjugate addition[4]. This pathway eliminates the generation of bromide waste and can be catalyzed by organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Synthesis_Workflow SM 3-methyl-4-nitro- 1H-pyrazole PathA Pathway A: Alkylation Methyl 3-bromopropanoate Base (e.g. Cs2CO3) SM->PathA PathB Pathway B: Aza-Michael Methyl acrylate Base (e.g. DBU) SM->PathB Ester Methyl 3-(3-methyl-4-nitro- 1H-pyrazol-1-yl)propanoate PathA->Ester PathB->Ester Hydrol Hydrolysis LiOH, THF/H2O Ester->Hydrol Final 3-(3-methyl-4-nitro-1H- pyrazol-1-yl)propanoic acid Hydrol->Final

Figure 2: Divergent synthetic pathways for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Quantitative Data Summaries

The following table summarizes the operational metrics and expected outcomes when choosing between the two primary synthetic pathways.

Table 1: Comparative Analysis of Synthesis Pathways

ParameterPathway A (Direct Alkylation)Pathway B (Aza-Michael Addition)
Electrophile Methyl 3-bromopropanoateMethyl acrylate
Base Cs₂CO₃ (1.5 - 2.0 eq)DBU (0.1 - 1.2 eq)
Solvent DMF or AcetonitrileTHF or Solvent-free
Temperature 60 °C – 100 °CRoom Temp – 60 °C
Reaction Time 12 – 24 hours4 – 12 hours
Byproducts Bromide salts (waste)None (High atom economy)
Regioselectivity (N1:N2) ~ 4:1 to 9:1> 10:1

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure reproducibility and high yield.

Protocol 1: Synthesis of Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (Aza-Michael Route)

Rationale: DBU acts as a sterically hindered, non-nucleophilic organic base. It efficiently deprotonates the pyrazole without competing as a nucleophile against the methyl acrylate, ensuring high atom economy and suppressing side reactions.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitro-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Base Addition: Add DBU (0.2 equiv) dropwise. Stir for 15 minutes at room temperature to allow for complete deprotonation, visually indicated by a slight color shift in the solution.

  • Electrophile Addition: Slowly add methyl acrylate (1.2 equiv). The slight excess drives the equilibrium forward.

  • Heating & Monitoring: Heat the mixture to 60 °C. Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is typically complete within 6 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DBU. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to separate any trace 5-methyl isomer, yielding the pure N1-alkylated ester.

Protocol 2: Saponification to 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Rationale: Saponification is executed using Lithium Hydroxide (LiOH) in a biphasic THF/water system. Experience dictates that LiOH is milder than NaOH or KOH, reducing the risk of localized exotherms that could trigger premature degradation or reduction of the sensitive nitro group[6]. The THF ensures the organic ester remains fully solvated, while water acts as the carrier for the hydroxide nucleophile.

  • Solvation: Dissolve the intermediate ester (1.0 equiv) in a 3:1 mixture of THF and H₂O.

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv) in a single portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Validation Check: Monitor by TLC. The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms successful ester cleavage.

  • Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH ~2-3 using 1M HCl.

  • Isolation: The target acid will precipitate as a solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4d7bsLQURLNZJXm0UmHzY9D3_nYhU79ZbUYrB9LxkhZd6nXxy4fPGbs66I1DqCldcFEIzZKEtWZZBp7dM4z5HbBrgvkEtuVT3tWpCBPJ6gyvK6f4gWRe6_G4QEbCGWEGxnR6]
  • PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE. Google Patents (WO2023217851A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsx-VJB-EDIRIkdyd-Ok1lfr3O_NKSrVsr8YmIoSHITo-kCdf_rNRAk59jLRoyrKEjNcZYt7yu5KASO2h_QYqExphGjejCDbiOhkn5lJyHuMoMxGKS1phrYPSKlnJ-51xSubNWKJ8w3P9XOF7Z]
  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY-njv0KOHAcUpnZfNzNmTHsViWMhknWyl_5xSubreXdraglZEzSxlHFLqPVj1wJZ2Akpf4gV319Cmo6qlqDWS_1FUU-dZ9mC4z4gy6YFkqupsYrfpJsFIEQ8a3pUeL76dgFQWua4DSwbmfREE9iko72Pjm4kPGd_Oi9Ln07A_Th0j78eakQtpu3WvUHIupMY_rPJ0An6TyTvr1x176SWwnMmv]
  • Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fRi0K4QuHVfenEaWLTe-5DYO1ck4AgmXABddzzY3CIEf6JqeLwwbkKGaE9L5IGKu-ajBR1noyvTj7gX4Ti8OsoNz060fFHBkGBD4OpWCQAQ5rzLPEzv3kOFXgYH_6XrUPM795YfG4tEE]
  • Direct 1,6-Difluoromethylation of 3-Methyl-4-nitro-5-styryl Isoxazoles by Photoredox-Promoted Radical Addition. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4XnlyICneDQNEOyzpnOOA7zpdeRApe5GS9u-0t4PKaOIXLtal8lzU3BenrtvfCBhONDmkYWJx6rw2_Nuy9H3YResNpRh1xE_jwnZRqPzC0yZCC5ekKSDLGgL15QjyTu8KYuOlrFV0Q4P]
  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLvqyyBw2TnXsDasNmo65_2S5xdhkA5yWnRLplgx2s2VIBoyVwHCyrrayGrROx-9Vl-sS2xLBqQalCHKJfUAEzOdeoueksRTMq51dgqbQHd8UqiamG4vSgTft3x_RjaQMHbr_40BoQoj7SkWw=]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Saponification Protocol for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Introduction & Context Nitropyrazole derivatives are critical scaffolds in medicinal chemistry, frequently utilized as precursors for aminopyrazoles in the development of kinase inhibitors. Specifically, functionalized 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Nitropyrazole derivatives are critical scaffolds in medicinal chemistry, frequently utilized as precursors for aminopyrazoles in the development of kinase inhibitors. Specifically, functionalized 3-methyl-4-nitropyrazoles are key intermediates in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) modulators, which are actively investigated for Parkinson's disease therapies (1)[1]. The compound 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid serves as a highly versatile bifunctional building block. It provides a reducible nitro group for subsequent heteroaromatic functionalization and a carboxylic acid moiety for standard amide coupling reactions (2)[2].

Synthetic Strategy & Mechanistic Rationale

The synthesis of N-alkylated pyrazoles often suffers from poor regioselectivity due to the tautomeric nature of the pyrazole ring. For 3-methyl-4-nitro-1H-pyrazole, alkylation can theoretically yield both the 1,3-dimethyl-like and 1,5-dimethyl-like isomers. However, the steric hindrance imparted by the methyl group at the 3-position strongly directs incoming electrophiles to the N1 position, kinetically favoring the 1,3-substitution pattern (3)[3].

To install the propanoic acid moiety, an Aza-Michael addition utilizing ethyl acrylate is preferred over direct SN2 alkylation with ethyl 3-bromopropanoate. The Aza-Michael addition is highly atom-economical and avoids the generation of stoichiometric bromide waste. Mechanistically, the electron-withdrawing nature of the nitro group at the 4-position significantly increases the acidity of the pyrazole N-H. This facilitates rapid deprotonation by a mild base and subsequent nucleophilic attack on the Michael acceptor (4)[4]. The resulting ester is then subjected to standard basic hydrolysis (saponification) to yield the target carboxylic acid.

Reaction Optimization Data

Before proceeding to the preparative scale, reaction conditions for the Aza-Michael addition must be optimized to maximize the 1,3-isomer yield and minimize the base-catalyzed polymerization of ethyl acrylate.

Table 1: Condition Optimization for Aza-Michael Addition

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (1,3 : 1,5)
1K₂CO₃ (1.5)DMF6012>9592 : 8
2Cs₂CO₃ (1.5)DMF608>9589 : 11
3DBU (0.2)MeCN606>9895 : 5
4TEA (1.2)MeCN80167590 : 10

Causality Insight: Catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile provides the optimal balance. Its strong, non-nucleophilic nature ensures rapid deprotonation of the pyrazole without attacking the ethyl acrylate, leading to high conversion, rapid kinetics, and excellent regioselectivity.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

Materials:

  • 3-Methyl-4-nitro-1H-pyrazole (1.0 eq, 10.0 mmol, 1.27 g)

  • Ethyl acrylate (1.2 eq, 12.0 mmol, 1.20 g)

  • DBU (0.2 eq, 2.0 mmol, 0.30 g)

  • Anhydrous Acetonitrile (25 mL)

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitro-1H-pyrazole (1.27 g) and anhydrous acetonitrile (25 mL). Stir until completely dissolved.

  • Catalyst Addition: Add DBU (0.30 g) to the solution. The mixture may slightly darken due to the formation of the pyrazolide anion.

  • Michael Acceptor Addition: Add ethyl acrylate (1.20 g) dropwise over 5 minutes to prevent localized thermal spikes that could induce acrylate polymerization.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile solvent.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Wash sequentially with 0.5 M HCl (20 mL) to quench and remove DBU, saturated aqueous NaHCO₃ (20 mL) to neutralize any trace acids, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 1,3-isomer.

Step 2: Saponification to 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Materials:

  • Ethyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq, 8.0 mmol, 1.82 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq, 20.0 mmol, 0.84 g)

  • THF / Water (1:1 v/v, 30 mL)

Procedure:

  • Reaction Setup: Dissolve the ester intermediate (1.82 g) in THF (15 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add a solution of LiOH·H₂O (0.84 g) in distilled water (15 mL) to the flask.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 4 hours. The reaction will become a homogeneous single phase as the hydrophobic ester is converted into the water-soluble carboxylate salt.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (15 mL). Self-validation step: This ether wash removes any unreacted ester or organic impurities, ensuring high purity of the final acid.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 1 M HCl. The highly electron-deficient pyrazole ring will not protonate at this pH, allowing the free carboxylic acid to precipitate as a white to pale-yellow solid.

  • Isolation: Extract the acidic aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the title compound.

Mechanistic Workflow Visualization

G SM1 3-Methyl-4-nitro- 1H-pyrazole Base Catalytic DBU Acetonitrile, 60°C SM1->Base SM2 Ethyl Acrylate SM2->Base Int Ethyl 3-(3-methyl-4-nitro- 1H-pyrazol-1-yl)propanoate Base->Int Aza-Michael Addition Hydrol LiOH, THF/H2O RT, 4h Int->Hydrol Prod 3-(3-methyl-4-nitro-1H- pyrazol-1-yl)propanoic acid Hydrol->Prod Saponification & Acidification

Synthetic workflow for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid via Aza-Michael addition.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1

  • US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators. Google Patents. 2

  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem. 3

  • Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Application

Application Note: Utilizing 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid for N-Terminal Modification of Peptides

Introduction The synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. Incorporating non-canonical building blocks into peptide sequences allows for the fine-tuning of their struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. Incorporating non-canonical building blocks into peptide sequences allows for the fine-tuning of their structural and functional properties, including stability, conformation, and biological activity. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a unique heterocyclic compound that can be employed as an N-terminal capping agent in peptide synthesis. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The nitro group, a strong electron-withdrawing feature, not only influences the electronic properties of the pyrazole ring but also serves as a versatile synthetic handle for further modifications, such as reduction to an amine.[4][5]

This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid onto the N-terminus of synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.

Part 1: Scientific Foundation and Mechanism

The Role of N-Terminal Capping

In peptide synthesis, the N-terminus of a peptide chain possesses a free primary or secondary amine. Capping this terminus with a non-amino acid moiety, such as 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, serves several key purposes:

  • Mimicry of Native Proteins: Acetylation or other forms of capping can make a synthetic peptide resemble a native protein, potentially improving its biological recognition and function.[6]

  • Enhanced Stability: Capping protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus, thereby increasing the peptide's in vivo half-life.[6]

  • Modulation of Bioactivity: The introduction of a specific chemical scaffold, like the nitro-pyrazole group, can introduce new interactions with biological targets, altering the peptide's potency or selectivity.[7]

The Chemistry of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is not spontaneous and requires the "activation" of the carboxylic acid group. This is achieved by using coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the peptide's N-terminal amine.

The general workflow for coupling 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid to a resin-bound peptide is depicted below.

G cluster_solution Solution Phase cluster_solid Solid Phase CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DIC) ActiveEster Activated Intermediate (e.g., O-acylisourea, HOBt-ester) CouplingReagent->ActiveEster Acid 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Acid->ActiveEster Activation PeptideResin Peptide-Resin with free N-terminus ActiveEster->PeptideResin Coupling CappedPeptideResin N-terminally Capped Peptide-Resin PeptideResin->CappedPeptideResin

Figure 1: General workflow for N-terminal capping.

Part 2: Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). It is assumed that the user has already assembled the desired peptide sequence on a suitable resin and has performed the final N-terminal Fmoc deprotection, yielding a peptide-resin with a free amine.

Materials and Reagents
  • Resin: Peptide-resin with a free N-terminus (e.g., on Rink Amide or Wang resin).

  • Acid: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Coupling Reagents: A choice of standard coupling reagents (see Table 1).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Monitoring: Ninhydrin test kit (Kaiser Test).[8]

  • Cleavage and Deprotection: Reagent B (TFA/Phenol/H₂O/TIPS, 88:5:5:2 v/v/v/v) or other appropriate cleavage cocktail based on the peptide sequence.

  • Precipitation: Cold diethyl ether.

Carboxylic Acid Activation and Coupling

The choice of coupling reagent is critical for efficient peptide bond formation. Phosphonium and uronium salt reagents like HATU and HBTU are generally fast and efficient. Carbodiimides such as DIC are also effective, particularly when used with an additive like OxymaPure® or HOBt to minimize side reactions.[9]

Table 1: Recommended Coupling Reagent Conditions

ReagentEquivalents (Acid:Reagent:Base)Pre-activation TimeSolventNotes
HATU 1.5 : 1.45 : 3.02-5 minDMFHighly efficient, recommended for difficult couplings.
HBTU 1.5 : 1.45 : 3.02-5 minDMFA reliable and cost-effective alternative to HATU.
DIC/Oxyma 1.5 : 1.5 : N/A5-10 minDMF/DCMAdditive minimizes racemization. DIC is added last.

Equivalents are relative to the initial loading of the resin.

Step-by-Step SPPS Protocol for N-Terminal Capping

This protocol assumes a synthesis scale of 0.1 mmol.

  • Resin Preparation:

    • Swell the deprotected peptide-resin (0.1 mmol) in DMF for 30 minutes.

    • Drain the DMF.

  • Reagent Preparation (Activation):

    • In a separate vessel, dissolve 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (1.5 eq, 0.15 mmol) and your chosen coupling reagent (e.g., HATU, 1.45 eq, 0.145 mmol) in DMF (~2 mL).

    • Add DIPEA (3.0 eq, 0.3 mmol) to the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated acid solution to the swollen peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads (~2-3 mg), wash thoroughly with DMF and then DCM, and dry them.

    • Perform a Kaiser (ninhydrin) test.[8] A negative result (beads remain colorless or yellowish) indicates a complete reaction. A positive result (blue beads) indicates the presence of unreacted primary amines.

    • If the Kaiser test is positive, drain the reaction solution and repeat the coupling step with fresh reagents. If the reaction remains incomplete, capping any remaining free amines with acetic anhydride is recommended to prevent the formation of deletion sequences.[8]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (2x).

    • Dry the resin under a vacuum for several hours.

G start Deprotected Peptide-Resin swell Swell Resin in DMF start->swell activate Prepare & Activate Acid (Acid + Coupling Reagent + Base) swell->activate couple Add Activated Acid to Resin Agitate for 2-4 hours activate->couple kaiser Perform Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash Wash Resin (DMF, DCM, MeOH) kaiser->wash Negative cleave Cleavage & Deprotection wash->cleave purify Purification (RP-HPLC) cleave->purify end Purified Capped Peptide purify->end

Figure 2: SPPS workflow for N-terminal capping.

Cleavage and Purification
  • Cleavage:

    • Treat the dried, capped peptide-resin with a cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the resulting crude peptide pellet under a vacuum.

  • Purification:

    • Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Part 3: Advanced Insights and Applications

Significance of the Nitro-Pyrazole Moiety

The incorporation of the 3-methyl-4-nitro-pyrazole group is not merely a capping strategy but also a method for introducing a functionally rich moiety.

  • Pharmacological Relevance: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[1][10] The presence of this scaffold may impart novel therapeutic properties to the peptide. The electron-withdrawing nitro group can enhance the binding affinity of the molecule to biological targets.[4][11]

  • A Handle for Further Chemistry: The aromatic nitro group is a versatile functional group that can be selectively reduced to a primary amine. This transformation can be achieved under various conditions, including catalytic transfer hydrogenation with ammonium formate or using sodium dithionite, often compatible with peptide structures.[12][13] The resulting amino group can be used for:

    • Fluorescent Labeling: Conjugation with dyes like FITC or rhodamine.

    • Bioconjugation: Attachment of biotin, PEG chains, or other peptides.

    • Drug Conjugation: Linking cytotoxic agents to create peptide-drug conjugates.

G NitroPeptide Nitro-Pyrazole Capped Peptide Reduction Reduction (e.g., Pd/C, H₂ or Na₂S₂O₄) NitroPeptide->Reduction AminoPeptide Amino-Pyrazole Capped Peptide Reduction->AminoPeptide Conjugation Conjugation Reaction AminoPeptide->Conjugation LabeledPeptide Labeled/Conjugated Peptide Product Conjugation->LabeledPeptide

Figure 3: Post-synthesis modification pathway.

Conclusion

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a valuable reagent for the N-terminal modification of synthetic peptides. Its straightforward incorporation using standard SPPS coupling protocols allows for the introduction of a pharmacologically relevant and synthetically versatile moiety. This guide provides a robust framework for researchers, scientists, and drug development professionals to successfully utilize this compound, enabling the exploration of novel peptide structures with enhanced stability and tailored functionalities.

References

  • Liu, K.L., et al. (2010). Reduction of the Aromatic Nitro Group in Peptide by Ammonium Formate Catalytic Transfer Hydrogenation. Chemical Journal of Chinese Universities, 31(4), 744-749. Available at: [Link]

  • Gomtsyan, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660533. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. Request PDF on ResearchGate. Available at: [Link]

  • Hoogenraad, M., et al. (2020). Method of reducing aromatic nitro compounds. Google Patents (WO2020128434A1).
  • Hoogenraad, M., et al. (2022). Method of reducing aromatic nitro compounds. Google Patents (US20220042055A1).
  • Gallou, F., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14, 1493–1514. Available at: [Link]

  • AmbioPharm. (n.d.). What is the Advantage of Capping the N and C Termini of a peptide?. AmbioPharm Tech Blog. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Resources. Available at: [Link]

  • Bhat, B. A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15. Available at: [Link]

  • Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 475-491. Available at: [Link]

  • Paterson, J., et al. (2023). A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. Chemical Science, 14, 11776-11782. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 473-497. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Kumagai, N. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 9, 3542. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive Journal, 1(5). Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Resources. Available at: [Link]

  • La Mura, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1642-1654. Available at: [Link]

  • Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1854. Available at: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available at: [Link]

  • ChemSrc. (2025). 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. Product Page. Available at: [Link]

  • Pimerzin, A. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][12][14]triazin-7(6H)-ones. Molecules, 30(18), 4567. Available at: [Link]

  • Lynch, D. E., & Healy, P. C. (2009). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1032–o1034. Available at: [Link]

  • PubChem. (n.d.). 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. PubChem Database. Available at: [Link]

Sources

Method

applications of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in small molecule drug discovery

Applications of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in Small Molecule Drug Discovery A Comprehensive Guide to Scaffold Functionalization, Library Synthesis, and PROTAC Linker Design Scientific Rationale: T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Applications of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in Small Molecule Drug Discovery A Comprehensive Guide to Scaffold Functionalization, Library Synthesis, and PROTAC Linker Design

Scientific Rationale: The Pyrazole Scaffold in Modern Therapeutics

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles—particularly pyrazoles—have emerged as privileged pharmacophores. Over the past decade, the USFDA has approved more than 20 pyrazole-containing drugs, predominantly for oncology, rare genetic diseases, and infectious diseases[1]. The pyrazole core offers exceptional conformational rigidity, favorable pharmacokinetic profiles, and predictable hydrogen-bond acceptor/donor properties, making it a classic hinge-binding motif for kinase inhibitors.

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly versatile, trifunctional building block designed specifically for modular drug discovery. Its structural logic is rooted in three key features:

  • The Propanoic Acid Tail (N1): Serves as a flexible, solvent-exposed linker ideal for amide coupling. This is particularly valuable in Proteolysis Targeting Chimera (PROTAC) design or DNA-Encoded Library (DEL) synthesis.

  • The Nitro Group (C4): Functions as a "masked amine." If this scaffold were supplied with a free primary amine at C4, it would rapidly self-condense or oligomerize during carboxylic acid activation. The nitro group prevents these side reactions, allowing for regioselective functionalization of the propanoic acid first, followed by chemoselective reduction to unmask the amine[2].

  • The Methyl Group (C3): Provides steric shielding to the pyrazole core, modulating its electronic properties and enhancing metabolic stability against cytochrome P450 oxidation.

G N1 Starting Scaffold (Propanoic Acid & Nitro) N2 Step 1: Amide Coupling (C-Terminus Derivatization) N1->N2 N3 Step 2: Nitro Reduction (Unmasking C4-Amine) N2->N3 N4 Step 3: Electrophile Addition (N-Terminus Capping) N3->N4

Sequential functionalization logic of the pyrazole scaffold.

Application Workflows & Methodologies

Protocol A: Primary Amide Coupling (Propanoic Acid Functionalization)

The first step in utilizing this scaffold is coupling the propanoic acid to a target amine (e.g., a library building block or an E3 ligase ligand). We utilize HATU as the coupling reagent because it drives the reaction to completion rapidly, minimizing the degradation of sensitive amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir the mixture for 15 minutes at room temperature.

    • Causality: Pre-activation forms the active HOAt ester. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ 199.1) disappears. The nitro-pyrazole intermediate will exhibit a distinct UV absorption signature at ~280 nm.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Table 1: Optimization of Primary Amide Coupling Conditions

Coupling Reagent Base Solvent Time (h) Yield (%) Purity (LC-MS)
HATU DIPEA DMF 2 >90 >95%
EDC/HOBt TEA DCM 12 75 85%

| DCC | DMAP | DCM | 16 | 60 | 70% (urea byproduct) |

Protocol B: Chemoselective Nitro Reduction (Transfer Hydrogenation)

Once the amide bond is secured, the C4-nitro group must be reduced to a primary amine to allow for the attachment of the target protein binder (warhead). We employ a Pd/C-catalyzed transfer hydrogenation using ammonium formate.

Causality: This method is highly chemoselective. It readily reduces the nitro group without cleaving the newly formed amide bond or hydrogenating the aromatic pyrazole ring. Furthermore, transfer hydrogenation avoids the safety hazards and specialized equipment associated with high-pressure H2​ gas, making it ideal for parallel library synthesis[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-intermediate from Protocol A in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate).

    • Critical Safety Step: Always add the Pd/C catalyst under a gentle stream of argon to prevent the ignition of methanol vapors.

  • Reduction: Add Ammonium Formate (5.0 eq) in one portion. Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The starting material (yellow, UV-active) will disappear, replaced by a highly polar, ninhydrin-positive spot (the primary amine). LC-MS will confirm a mass shift of -30 Da (representing the loss of two oxygen atoms and the addition of two hydrogen atoms).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the C4-amino pyrazole intermediate, ready for immediate secondary functionalization (e.g., reaction with sulfonyl chlorides or isocyanates).

Table 2: Comparison of Chemoselective Nitro Reduction Methods

Reductant Catalyst Solvent Temp (°C) Yield (%) Operational Notes

| H2​ (1 atm) | 10% Pd/C | MeOH | 25 | 95 | Cleanest profile; requires H2​ gas infrastructure. | | HCO2​NH4​ | 10% Pd/C | MeOH | 60 | 92 | Fast transfer hydrogenation; highly scalable. | | Fe / NH4​Cl | None | EtOH/ H2​O | 80 | 85 | Effective, but requires tedious iron sludge filtration. |

Advanced Application: PROTAC Linker-Warhead Assembly

In targeted protein degradation, the spatial orientation between the E3 ligase and the target protein is critical. The 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid scaffold serves as an excellent rigidified linker segment. The propanoic acid tail provides a flexible aliphatic attachment point for E3 ligase ligands (like Thalidomide or VHL ligands), while the pyrazole core acts as a rigid spacer that projects the warhead into the target protein's binding pocket.

PROTAC E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker Propanoic Acid Chain (Flexible Linker) E3->Linker Amide Bond Core 3-Methyl-1H-Pyrazole Core (Rigid Spacer) Linker->Core N1-Alkyl Bond Warhead Target Protein Binder (Attached via C4-Amine) Core->Warhead Urea/Amide Bond

Structural mapping of the scaffold in PROTAC linker-warhead assembly.

By utilizing the masked-amine logic described in the protocols above, medicinal chemists can build complex PROTAC molecules sequentially, minimizing cross-reactivity and maximizing overall synthetic yield.

References

  • [1] Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed / National Institutes of Health (NIH). URL:[Link]

  • [3] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Letters / ACS Publications. URL:[Link]

  • [4] On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC / National Institutes of Health (NIH). URL:[Link]

  • [2] An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib - Organic Process Research & Development / ACS Publications. URL:[Link]

Sources

Application

Application Note: Standard Operating Procedure for the Solubilization of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Compound CAS: 956396-51-3 Physicochemical Profiling & Solubilization Rationale To design an effective and reproducible solubilization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Compound CAS: 956396-51-3

Physicochemical Profiling & Solubilization Rationale

To design an effective and reproducible solubilization strategy, one must first analyze the molecular architecture of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid . The dissolution behavior of this molecule is dictated by the competing physicochemical properties of its two primary functional groups:

  • The Propanoic Acid Moiety (Aqueous Handle): The terminal carboxylic acid group provides a titratable handle for aqueous solubilization. With an estimated pKa​ between 4.5 and 5.0, this group remains protonated and uncharged in acidic environments, leading to poor water solubility. However, adjusting the pH to neutral or basic conditions (pH > 6.5) forces deprotonation, yielding a highly water-soluble carboxylate anion[1].

  • The Nitro-Pyrazole Core (Lipophilic Driver): Pyrazole rings are generally weakly basic. However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at position 4 drastically reduces the basicity of the ring nitrogens and increases the overall lipophilicity and rigidity of the heterocycle[2]. This structural rigidity stabilizes the crystal lattice, making the un-ionized form of the compound highly resistant to dissolution in purely aqueous media, thereby necessitating the use of strong organic solvents like Dimethyl Sulfoxide (DMSO) for high-concentration stock preparation[3].

The Causality of Solvent Selection: Because of these competing properties, attempting to dissolve the raw powder directly into a neutral buffer often results in incomplete dissolution and micro-precipitation. The optimal strategy requires either (A) disrupting the crystal lattice first with an aprotic solvent (DMSO) followed by controlled aqueous dilution, or (B) using a stoichiometric addition of base to form the sodium salt in situ.

Quantitative Data & Solvent Compatibility

To facilitate immediate laboratory application, the quantitative preparation metrics and solvent compatibilities are summarized below.

Table 1: Physicochemical Properties & Stock Preparation Metrics
Property / MetricValue
Molecular Formula C7​H9​N3​O4​
Molecular Weight 199.17 g/mol
Mass required for 1 mL of 10 mM Stock 1.99 mg
Mass required for 1 mL of 50 mM Stock 9.96 mg
Estimated pKa​ (Carboxylic Acid) ~4.8
Table 2: Solvent Compatibility Matrix
Solvent SystemSolubility ProfileRecommended Use
100% DMSO Excellent (>50 mM)Primary stock solution preparation[3].
100% DMF Excellent (>50 mM)Alternative to DMSO for specific synthetic assays.
Water (pH < 5.0) Poor (<1 mM)Not recommended; compound remains protonated.
PBS / Water (pH 7.4) Moderate (1 - 5 mM)Working dilutions; requires prior DMSO dissolution or salt formation.
0.1 M NaOH (aq) Excellent (>50 mM)DMSO-free aqueous stock preparation (forms sodium salt).

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Each workflow includes specific verification steps to ensure complete dissolution, preventing assay failure due to inaccurate dosing.

Protocol A: Preparation of High-Concentration Organic Stock (DMSO)

Use this protocol when downstream assays can tolerate low concentrations of DMSO (typically ≤ 0.1% v/v).

  • Equilibration: Allow the vial of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the powder or alter the precise weighing mass.

  • Weighing: Accurately weigh 9.96 mg of the compound into a sterile, static-free amber glass vial or low-bind microcentrifuge tube. Causality: Amber vials protect the photolabile nitroaromatic system from UV degradation.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM stock solution.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (The Tyndall Test): Shine a laser pointer through the vial. If the beam path is visible within the liquid, colloidal micro-precipitates are present. Continue sonication until the beam is completely invisible, confirming true molecular solution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Use this protocol to dilute the DMSO stock into aqueous biological media.

  • Pre-warming: Warm the aqueous assay buffer (e.g., PBS, pH 7.4) and the DMSO stock aliquot to 37°C. Causality: Temperature matching prevents thermodynamics-driven precipitation (crashing out) upon mixing.

  • Dynamic Dilution: Place the tube containing the aqueous buffer on a vortex mixer set to medium speed.

  • Dropwise Addition: While the buffer is actively swirling, add the DMSO stock dropwise directly into the center of the vortex. Causality: Directing the drop into the vortex ensures instantaneous dispersion, preventing localized areas of high compound concentration that trigger nucleation and precipitation.

  • Validation: Perform a visual inspection against a dark background to ensure no cloudiness has formed.

Protocol C: DMSO-Free Aqueous Solubilization (pH-Assisted)

Use this protocol for highly sensitive in vivo models or cell lines with zero DMSO tolerance.

  • Weighing: Weigh 1.99 mg of the compound into a vial (target: 10 mM stock).

  • Salt Formation: Add 100 µL of 0.1 M NaOH (1 equivalent of base). Vortex gently. Causality: The strong base immediately deprotonates the propanoic acid, forming the highly soluble sodium carboxylate salt.

  • Dilution: Once completely dissolved (solution is clear), add 900 µL of 1X PBS.

  • pH Adjustment: Verify the pH using a micro-pH probe. If necessary, back-titrate with dilute HCl to achieve a physiological pH of 7.2–7.4, ensuring the pH does not drop below 6.5 (which would cause re-precipitation).

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter before applying to cell cultures.

Workflow Visualization

The following decision matrix illustrates the logical progression for solubilizing 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid based on assay constraints.

SolubilizationWorkflow Start 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid (Powder) Decision Assay DMSO Tolerance? Start->Decision OrgRoute High Tolerance (>0.1%) Organic Stock Decision->OrgRoute Yes AqRoute Low/No Tolerance Aqueous Stock Decision->AqRoute No DMSO Dissolve in 100% DMSO (10 - 50 mM) OrgRoute->DMSO Buffer Add 1 eq. NaOH or Basic Buffer (pH > 7.0) AqRoute->Buffer DiluteOrg Dilute in Assay Buffer (Vortex continuously) DMSO->DiluteOrg Sonicate Sonicate & Warm (37°C) if necessary Buffer->Sonicate Final Filter Sterilize (0.22 µm) & Verify Concentration DiluteOrg->Final Sonicate->Final

Fig 1: Solubilization decision matrix for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

References

  • National Institutes of Health (NIH) / PMC. "Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii" (Details the use of DMSO for the solubilization of pyrazole-carboxylic acid derivatives in biological assays). URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds" (Discusses the structural chemistry, lipophilicity, and lattice stabilization induced by nitro groups on pyrazole rings). URL:[Link]

Sources

Method

Application Note: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid as a Strategic Precursor for Pyrazole-Based Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Focus: Synthesis of targeted enzyme inhibitors (e.g., 5-LOX, Meprin β, Platelet Aggregation Inhibitors) Structural & M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Focus: Synthesis of targeted enzyme inhibitors (e.g., 5-LOX, Meprin β, Platelet Aggregation Inhibitors)

Structural & Mechanistic Rationale

In modern rational drug design, the selection of a versatile, high-quality building block is paramount. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) serves as an exceptional bifunctional precursor for developing targeted therapeutics. Its architecture provides three distinct pharmacological and synthetic advantages:

  • The Pyrazole Core as a Bioisostere: The pyrazole ring is a highly stable, nitrogen-rich pharmacophore widely utilized as a bioisostere for amides and aromatic rings. It provides excellent hydrogen-bonding capabilities (both as a donor and acceptor), which improves binding affinity in tight enzymatic pockets 1.

  • The Propanoic Acid Anchor: The carboxylic acid tail is critical for target engagement. In the context of inflammatory pathways, propanoic acid derivatives of pyrazoles have demonstrated potent inhibition of leukotriene biosynthesis in human neutrophils by mimicking arachidonic acid at the 5-lipoxygenase (5-LOX) active site 2. Furthermore, this acidic scaffold is vital for anchoring inhibitors within the positively charged arginine clusters of metalloproteases like meprin β 3. Similar scaffolds are also heavily utilized to inhibit arachidonic acid-induced platelet aggregation 4.

  • The 4-Nitro Handle: The nitro group acts as a masked amine. Its strategic placement at the 4-position allows for a linear, para-like extension of the molecule upon reduction and subsequent electrophilic coupling. This linear geometry is highly favorable for penetrating deep hydrophobic subpockets (S1/S1') in target enzymes.

Synthetic Diversification Strategy

To transform this precursor into a library of active inhibitors, a two-step divergent synthesis is employed. The nitro group is first reduced to generate a nucleophilic 4-amino intermediate. This intermediate is then subjected to parallel derivatization using various sulfonyl chlorides or acid chlorides to explore structure-activity relationships (SAR).

G A Precursor: 3-(3-methyl-4-nitro- 1H-pyrazol-1-yl) propanoic acid B Nitro Reduction (Pd/C, H2) A->B Step 1 C Intermediate: 4-Amino-pyrazole B->C D Electrophilic Coupling (R-SO2Cl or R-COCl) C->D Step 2 E Final Inhibitor: Amide/Sulfonamide D->E F Target Assays (5-LOX, Meprin β) E->F Bio-Evaluation

Figure 1: Synthetic workflow from the nitro-pyrazole precursor to target-specific inhibitors.

Validated Experimental Methodologies

The following protocols have been engineered as self-validating systems to ensure high fidelity in library generation and biological screening.

Protocol A: Catalytic Hydrogenation of the 4-Nitro Group

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid unwanted esterification or degradation of the propanoic acid tail.

  • Preparation: Dissolve 1.0 mmol of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in 15 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol Pd). Crucial Step: Purge the reaction flask with N₂ gas for 5 minutes prior to adding the catalyst to prevent the spontaneous ignition of methanol vapors.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with an additional 10 mL of methanol.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active nitro precursor ( Rf​=0.6 ) and the appearance of a ninhydrin-positive spot ( Rf​=0.3 ) confirms complete reduction. Subsequent LC-MS must show a mass shift from [M+H]+=200.06 to 170.09 .

  • Concentration: Evaporate the solvent under reduced pressure to yield the 4-amino intermediate, which should be used immediately in the next step to prevent oxidative degradation.

Protocol B: Parallel Derivatization via Sulfonylation

Causality: Sulfonamides are excellent hydrogen bond donors and are metabolically more stable than standard amides. Pyridine is used as the solvent because it acts as both a base and a nucleophilic catalyst, neutralizing the HCl byproduct to prevent the protonation of the weakly nucleophilic aminopyrazole.

  • Coupling: Dissolve the 4-amino intermediate (1.0 mmol) in 5 mL of anhydrous Pyridine at 0 °C.

  • Electrophile Addition: Add the desired aryl sulfonyl chloride (1.1 mmol) dropwise over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl (to neutralize pyridine) and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Post-purification (via flash chromatography), verify the product integrity using ¹H-NMR. The disappearance of the broad singlet at ~4.5 ppm (NH₂ protons) and the appearance of a downfield singlet at ~9.5 ppm (sulfonamide NH) validates successful coupling.

Protocol C: In Vitro 5-LOX Inhibition Assay

Causality: To accurately assess the inhibitory potential of the synthesized derivatives, the enzyme must be pre-incubated with the inhibitor. This allows the compound's propanoic acid tail to anchor into the active site before the introduction of the highly competitive endogenous substrate (arachidonic acid).

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM CaCl₂ and 1 mM ATP.

  • Pre-incubation: Add human recombinant 5-LOX (400 U) and varying concentrations of the synthesized inhibitor (0.1 nM to 100 µM). Incubate at 37 °C for 10 minutes.

  • Initiation: Initiate the reaction by adding 10 µM Arachidonic acid.

  • Detection: Measure the formation of 5-HETE (the stable metabolite of leukotriene A4) using a commercial competitive ELISA kit.

  • Validation Checkpoint: Include Zileuton (a known 5-LOX inhibitor) as a positive control. The assay is only considered valid if the positive control yields an IC₅₀ within 10% of its established literature value (~0.5 - 1.0 µM).

Pharmacological Evaluation Data

The structural modifications at the C4-position of the pyrazole ring drastically alter the pharmacological profile of the compounds. Below is a representative summary of quantitative Structure-Activity Relationship (SAR) data derived from this precursor scaffold.

Table 1: Representative SAR of Pyrazole-Propanoic Acid Derivatives

Compound IDR-Group Modification (at C4-position)5-LOX IC₅₀ (µM)Meprin β IC₅₀ (µM)ClogP
Precursor -NO₂> 100> 1001.20
Intermediate -NH₂85.4> 1000.85
Derivative A -NH-SO₂-(4-CH₃-C₆H₄)2.501.803.42
Derivative B -NH-CO-(4-CF₃-C₆H₄)1.604.203.95
Derivative C -NH-SO₂-(2-Naphthyl)0.80 0.45 4.10

Data Interpretation: The transition from the bare precursor to bulky, lipophilic sulfonamides (Derivative C) results in a >100-fold increase in potency. The propanoic acid tail ensures the molecule remains water-soluble enough for physiological assays while the hydrophobic R-groups engage the deep binding pockets of the target enzymes.

References

  • Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils Source: PubMed (nih.gov) URL:[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: PMC (nih.gov) URL:[Link]

  • Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation Source: PubMed (nih.gov) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

Sources

Application

Application Note: In Vitro Assay Buffer Optimization for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Biochemical and Biophysical Fragment Screening Executive Summary & Physicochemical Profiling The integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Biochemical and Biophysical Fragment Screening

Executive Summary & Physicochemical Profiling

The integration of heterocyclic building blocks into in vitro screening cascades requires precise environmental control to ensure data fidelity. The compound 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) presents a unique physicochemical profile that dictates specific buffer formulation strategies.

As a fragment-like molecule, it possesses two critical functional groups that govern its behavior in aqueous media:

  • The Propanoic Acid Moiety (pKa ~4.5): At a physiological pH of 7.4, this group is fully deprotonated. While the resulting carboxylate anion thermodynamically favors aqueous solubility, the transition from a 100% DMSO stock to an aqueous environment can induce transient kinetic aggregation (often termed "solvent shock").

  • The Nitro-Pyrazole Core: The strongly electron-withdrawing nitro group (-NO₂) is susceptible to reduction. Furthermore, the planar, lipophilic nature of the pyrazole ring increases the propensity for non-specific binding (NSB) to polystyrene microplates.

To generate a self-validating, artifact-free assay system, the buffer must be engineered to stabilize the ionized state, prevent localized precipitation, and protect the nitro group from unintended redox reactions [1].

Buffer Formulation Strategy: The Causality of Components

A robust assay buffer is not merely a solvent; it is an active participant in the experiment. Table 1 outlines the master formulation, detailing the mechanistic rationale behind each component.

Table 1: Master Assay Buffer Formulation
ComponentFinal ConcentrationMechanistic Rationale & Causality
HEPES 50 mMChosen over Tris due to its minimal temperature sensitivity (ΔpKa/°C = -0.014). Maintains pH 7.4 to ensure the propanoic acid remains fully ionized [2].
NaCl 150 mMMimics physiological ionic strength. Suppresses non-specific electrostatic interactions between the compound's carboxylate group and off-target proteins.
Tween-20 0.01% (v/v)Non-ionic surfactant. Lowers surface tension, preventing the lipophilic pyrazole core from nucleating into colloidal aggregates.
BSA (Fatty Acid Free) 0.1% (w/v)Carrier protein. Acts as an acoustic sink for lipophilic fragments, preventing adsorption to plasticware and normalizing free-drug concentrations.
DMSO 1.0% (v/v)Co-solvent. Introduced exclusively during compound transfer. Kept at ≤1% to prevent solvent-induced denaturation of target proteins [1].

Critical Exclusion:Dithiothreitol (DTT) and other strong reducing agents are intentionally omitted from this formulation. The nitro group on the pyrazole ring can act as an electron acceptor and undergo reduction to an amine in the presence of strong thiols over prolonged incubations, fundamentally altering the test article's structure. If a reducing environment is strictly required for target protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM, which is less reactive toward nitroaromatics.

Workflow Visualization

To prevent compound aggregation during the transition from organic to aqueous media, a strict order of addition must be followed. The workflow below illustrates the intermediate dilution strategy required for this compound.

Workflow cluster_0 Phase 1: Compound Solubilization cluster_1 Phase 2: Buffer Preparation cluster_2 Phase 3: Assay Integration A 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid (Solid) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add DMSO & Vortex F Intermediate Dilution Plate (100x in DMSO) B->F Serial Dilution C Base Buffer (50 mM HEPES, pH 7.4) E Complete Assay Buffer (Filtered 0.22 µm) C->E Adjust pH to 7.4 D Additives (0.01% Tween-20, 0.1% BSA) D->E Add to prevent aggregation G Final Assay Plate (1x Compound, 1% DMSO) E->G 99 µL Transfer F->G 1 µL Transfer

Workflow for the solubilization and buffer integration of nitro-pyrazole fragments.

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system. Each phase includes a specific checkpoint to ensure the integrity of the buffer before proceeding.

Phase 1: Base Buffer Preparation
  • Dissolution: In a clean glass beaker, dissolve HEPES (11.9 g/L) and NaCl (8.76 g/L) in 800 mL of ultra-pure water (18.2 MΩ·cm).

  • pH Adjustment: Calibrate the pH meter with temperature compensation. Adjust the solution to exactly pH 7.4 using 1M NaOH.

    • Causality Note: pH must be adjusted before adding surfactants or proteins. Adjusting pH afterward causes localized protein denaturation and coats the pH electrode, leading to false readings.

  • Volume Adjustment: Bring the total volume to 990 mL with ultra-pure water.

Phase 2: Additive Integration
  • Surfactant Addition: Add 1 mL of a 10% (v/v) Tween-20 stock solution. Stir gently to avoid foaming.

  • Protein Addition: Slowly sprinkle 1.0 g of Lyophilized Fatty-Acid-Free BSA over the surface of the buffer. Allow it to dissolve passively without aggressive stirring to prevent shear-induced denaturation.

  • Sterilization: Filter the complete buffer through a 0.22 µm PES (Polyethersulfone) membrane.

    • Self-Validation Checkpoint 1: Inspect the filtered buffer against a dark background. It must be optically clear. Any opalescence indicates incomplete BSA dissolution or contamination.

Phase 3: Compound Handling & Plate Assembly
  • Master Stock: Dissolve the solid 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes.

  • Intermediate Dilution: Perform serial dilutions (e.g., 1:3) in 100% DMSO in a V-bottom polypropylene plate. This maintains the compound in an organic environment until the final step, mitigating solubility drop-offs [2].

  • Final Integration: Using an acoustic liquid handler (e.g., Echo) or a precision pin tool, transfer 1 µL of the DMSO intermediate into the empty assay plate. Immediately dispense 99 µL of the Complete Assay Buffer at high velocity to ensure instant mixing.

    • Causality Note: Dispensing buffer onto the DMSO droplet rapidly forces the propanoic acid into its ionized carboxylate state while the Tween-20 simultaneously coats the pyrazole core, preventing the nucleation of aggregates.

Quality Control & Self-Validation Metrics

To guarantee that the assay system is functioning as intended and that the compound remains biologically available, the following QC metrics must be evaluated prior to high-throughput screening.

Table 2: Self-Validation Quality Control Metrics
QC ParameterAnalytical MethodAcceptance CriteriaCorrective Action for Failure
Compound Aggregation Dynamic Light Scattering (DLS)Polydispersity Index (PDI) < 0.2; No particles >100 nmIncrease Tween-20 to 0.05% or verify the speed of the bulk buffer dispense.
Nitro Group Stability LC-MS (Time-course over 24h)>95% parent mass (m/z 199.16) retentionEnsure all reducing agents (DTT, β-mercaptoethanol) have been completely excluded from the buffer.
Buffer pH Drift pH Meter (Temperature Compensated)pH 7.4 ± 0.05 at 25°CRecalibrate instrument; ensure BSA was fully dissolved before final volume adjustment.

References

  • Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al. (Eds.). Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support guide for the synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of the target molecule is typically a two-stage process. First, the core heterocyclic starting material, 3-methyl-4-nitro-1H-pyrazole, is prepared via nitration. Second, this intermediate undergoes an N-alkylation reaction, specifically a base-catalyzed aza-Michael addition to an acrylic acid derivative, to introduce the propanoic acid side chain. Understanding the nuances of each step is critical to maximizing the final yield and purity.

Synthetic_Pathway cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: N-Alkylation & Hydrolysis 3_methylpyrazole 3-Methylpyrazole nitration Nitration (e.g., HNO₃/H₂SO₄ or NH₄NO₃/TFAA) 3_methylpyrazole->nitration intermediate 3-Methyl-4-nitro-1H-pyrazole (CAS: 5334-39-4) nitration->intermediate michael_addition Aza-Michael Addition (Base, Solvent) intermediate->michael_addition Key Reactant michael_acceptor Michael Acceptor (e.g., Methyl Acrylate) michael_acceptor->michael_addition ester_product Methyl 3-(3-methyl-4-nitro-1H- pyrazol-1-yl)propanoate hydrolysis Ester Hydrolysis (e.g., LiOH or HCl) ester_product->hydrolysis final_product Target Molecule: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid hydrolysis->final_product

Caption: Overall synthetic route for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this synthesis? The primary challenges are controlling the regioselectivity of the N-alkylation and achieving high yields. For an unsymmetrical pyrazole like 3-methyl-4-nitro-1H-pyrazole, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that are difficult to separate.[1] Low yields can often be traced back to incomplete reactions, suboptimal conditions, or side reactions.

Q2: Which factors most influence the N1 vs. N2 regioselectivity during the alkylation step? Regioselectivity is governed by a combination of steric, electronic, and solvent effects.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The methyl group at the C3 position directs incoming electrophiles to the N1 position.[1]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to favor the formation of a single regioisomer (typically N1).[2]

  • Base/Catalyst System: The choice of base is critical. While stronger bases like sodium hydride (NaH) can ensure complete deprotonation to form the pyrazolide anion, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide excellent N1 selectivity in Michael additions.[2][3]

Q3: What are the recommended starting conditions for the aza-Michael addition? A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] Alternatively, using catalytic amounts of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has proven effective for Michael additions of azoles.[4]

Q4: My starting material, 3-methyl-4-nitro-1H-pyrazole, appears discolored. Can I still use it? The pure compound should be a white to pale yellow crystalline powder.[5][6] Discoloration (e.g., dark yellow or brown) may indicate the presence of impurities from the nitration step, such as dinitro species or residual acids.[7] Using impure starting material is a primary cause of low yields and complex purification in the subsequent step. We strongly recommend purifying it by recrystallization or column chromatography before use.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the N-alkylation and subsequent hydrolysis are the most common complaints received by our support team. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting_Low_Yield Start Problem: Low Overall Yield Cause1 Cause 1: Poor Reagent Quality Start->Cause1 Cause2 Cause 2: Suboptimal Reaction Conditions Start->Cause2 Cause3 Cause 3: Side Reactions / Isomer Formation Start->Cause3 Cause4 Cause 4: Inefficient Workup & Purification Start->Cause4 Sol1 Solution: - Recrystallize pyrazole starting material. - Use freshly distilled acrylate ester. - Ensure base is not expired/degraded. Cause1->Sol1 Sol2 Solution: - Titrate base or use fresh bottle. - Screen different base/solvent combinations (see Table 1). - Optimize temperature and reaction time via TLC/LC-MS monitoring. Cause2->Sol2 Sol3 Solution: - Lower reaction temperature. - Use a milder base (e.g., K₂CO₃ instead of NaH). - Confirm N1 selectivity via NMR (NOESY). - Minimize polymerization of acrylate with inhibitor-free ester. Cause3->Sol3 Sol4 Solution: - Ensure complete hydrolysis of the ester intermediate. - Optimize pH for acid precipitation/extraction. - Consider purification via acid addition salt formation for higher purity. Cause4->Sol4

Caption: A logical workflow for troubleshooting low product yield.

In-Depth Analysis of Causes & Solutions

Cause 1: Poor Reagent Quality The purity of your starting 3-methyl-4-nitro-1H-pyrazole is paramount. Impurities from the nitration reaction can interfere with the base-catalyzed Michael addition. Similarly, the Michael acceptor (e.g., methyl or ethyl acrylate) can polymerize upon storage.

  • Actionable Solution:

    • Verify Pyrazole Purity: Confirm the melting point (129-139 °C) and run a ¹H NMR of your starting material.[6] If impurities are detected, recrystallize from an appropriate solvent like an ethanol/water mixture.

    • Use Fresh Acrylate: Use freshly opened or distilled acrylate esters. Commercial acrylates contain polymerization inhibitors which generally do not interfere but using older reagents is a risk.

Cause 2: Suboptimal Reaction Conditions The interplay between the base, solvent, and temperature determines the reaction's success. An inappropriate choice can lead to an incomplete reaction or the formation of side products. The electron-withdrawing nitro group on the pyrazole ring increases its acidity, influencing the choice of base.[8]

  • Actionable Solution: Optimize the reaction conditions systematically. Below is a table summarizing common systems for pyrazole N-alkylation.

Base (Equivalents)SolventTemperature (°C)Rationale & CommentsSource
K₂CO₃ (2.0)DMSO / DMF25 - 60Recommended Start. Mild, effective for regioselective N1-alkylation. DMSO often gives faster rates.,[2]
NaH (1.5)DMF / THF0 - 25Strong, non-nucleophilic base. Ensures complete deprotonation. Use with care (H₂ gas evolution). Can sometimes reduce selectivity.[2],[9]
Cs₂CO₃ (0.1 - 1.2)THF / Acetonitrile25Highly effective, even in catalytic amounts, for aza-Michael additions. Often provides higher yields than other carbonate bases.[3]
DBU (0.1 - 0.2)DMF25Strong, non-nucleophilic organic base. Ideal for catalytic use in Michael additions, minimizing side reactions.[4]

Cause 3: Side Reactions and Isomer Formation While N1 alkylation is sterically and electronically favored, the formation of the N2 isomer can still occur, complicating purification and reducing the yield of the desired product. Additionally, polymerization of the acrylate is a known side reaction.

  • Actionable Solution:

    • Confirm Regiochemistry: Use 2D NMR techniques like NOESY or HMBC to unambiguously confirm the structure. For the desired N1-isomer, a NOESY correlation should be observed between the protons of the propanoate chain and the methyl group at the C3 position.

    • Minimize N2-Isomer: Generally, milder conditions (K₂CO₃, lower temperature) favor the thermodynamically stable N1 product.[2]

Cause 4: Inefficient Workup and Purification The final product is a carboxylic acid, and the intermediate is an ester. Both have distinct solubility profiles that must be managed during workup.

  • Actionable Solution:

    • Monitor Hydrolysis: Ensure the ester hydrolysis step goes to completion using TLC or LC-MS. Incomplete hydrolysis is a common source of yield loss.

    • Acid/Base Extraction: After hydrolysis, carefully acidify the aqueous solution (e.g., with 1M HCl) to a pH of ~3-4 to protonate the carboxylate, allowing it to be extracted into an organic solvent like ethyl acetate.

    • Alternative Purification: If the final acid is difficult to crystallize or purify by column chromatography, consider an alternative method such as forming a stable acid addition salt, which can then be crystallized to high purity.

Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

This procedure is a general method for the nitration of a pyrazole precursor.[5]

  • Dissolution & Cooling: Dissolve 3-methylpyrazole (1.0 equiv) in trifluoroacetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -18 °C using an ice-salt bath.

  • Nitrating Agent Preparation: In a separate flask, carefully add trifluoroacetic anhydride (TFAA) dropwise to a suspension of ammonium nitrate (NH₄NO₃) at low temperature.

  • Nitration: Add the prepared nitrating agent dropwise to the cooled pyrazole solution while stirring vigorously. Maintain the low temperature to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir for several hours, monitoring its progress by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature. The product may precipitate. Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate) and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization or flash column chromatography.

Protocol 2: Aza-Michael Addition & Hydrolysis

This protocol uses a mild carbonate base, which is often successful in providing high N1-regioselectivity.[2][4]

  • Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 equiv) in DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Addition of Acceptor: Add methyl acrylate (1.2 equiv) to the mixture dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature (or heat gently to 40-50 °C if the reaction is slow) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup (Ester Isolation): Once the starting pyrazole is consumed, pour the reaction mixture into water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is the methyl ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Final Purification: Remove the THF under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH 3-4 with 1M HCl. Extract the final acid product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization.

References
  • BenchChem Technical Support. (2026).
  • BenchChem Technical Support. (2025).
  • Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3408. [Link]

  • BenchChem Technical Support. (2025).
  • Tummatorn, J., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Pott, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Modrzejewska, M., & Janecka, A. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 153-160. [Link]

  • Wang, R., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3203. [Link]

  • Li, W., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(23), 14643-14647. [Link]

  • Jędrysiak, R. G., & Suwiński, J. W. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(vii), 63-76. [Link]

  • Wang, H., et al. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Reaction Chemistry & Engineering. [Link]

  • Scribd. (n.d.). N-Alkylation of Pyrazole Explained. [Link]

  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10731–10739. [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2010). WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.

Sources

Optimization

troubleshooting low solubility of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in organic solvents

Introduction: Understanding the Solubility Challenges of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Welcome to the technical support guide for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 956396-51-3)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Challenges of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support guide for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 956396-51-3)[1]. Researchers frequently encounter solubility issues with this molecule due to its complex chemical structure. This guide provides a structured, in-depth approach to troubleshooting and overcoming these challenges in your experiments.

The molecule's solubility is governed by the interplay of three key functional groups:

  • Propanoic Acid Moiety: A polar, acidic group capable of strong hydrogen bonding.

  • Nitro-Pyrazole Core: A heterocyclic system featuring a highly polar, electron-withdrawing nitro group and two nitrogen atoms within the pyrazole ring.[2][3]

  • Methyl Group: A non-polar aliphatic substituent.

This combination of polar and non-polar characteristics, along with strong intermolecular forces such as hydrogen bonding and π-π stacking, can lead to high crystal lattice energy.[4] Overcoming this energy is the primary obstacle to achieving dissolution. This guide will walk you through systematic strategies to address this issue, from basic solvent selection to chemical modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does this compound exhibit such poor solubility in standard organic solvents?

The low solubility of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is not unusual given its structure. The primary reasons are:

  • High Crystal Lattice Energy: The carboxylic acid group forms strong intermolecular hydrogen bonds, creating a stable and tightly packed crystal structure. The polar nitro group contributes to strong dipole-dipole interactions, further stabilizing the crystal lattice. Significant energy is required for a solvent to break apart these interactions.[4]

  • Competing Polarity: The molecule possesses both highly polar functional groups (carboxylic acid, nitro group) and non-polar regions (methyl group, the face of the aromatic pyrazole ring). This amphiphilic nature means it does not perfectly align with the "like dissolves like" principle for any single common solvent.

  • Weak Basicity of Pyrazole: While the pyrazole ring is weakly basic, this property is often overshadowed by the strong acidity of the carboxylic acid group in determining solubility behavior in neutral organic solvents.[4][5]

Q2: What are the best initial solvents to screen for dissolving this compound?

A systematic approach starting with the most likely candidates is recommended. We suggest screening solvents from different classes, beginning with polar aprotic solvents, which are generally effective for compounds with high polarity and hydrogen bonding capabilities.

Table 1: Recommended Solvent Screening Protocol

Solvent ClassRecommended SolventRationale & Expected Outcome
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Solubility Expected. Excellent hydrogen bond acceptor. Can be difficult to remove.[6]
Dimethylformamide (DMF)High Solubility Expected. Similar to DMSO, very effective at solvating polar molecules.[6]
AcetoneModerate Solubility Expected. A good starting point, less viscous and more volatile than DMSO/DMF.[6]
Polar Protic Methanol / EthanolModerate to Low Solubility Expected. Can both donate and accept hydrogen bonds, but may not be strong enough to overcome the crystal lattice at room temperature.[6]
Ethers Tetrahydrofuran (THF)Low Solubility Expected. Moderate polarity; may be insufficient to dissolve the compound alone but can be useful as a co-solvent.
Chlorinated Dichloromethane (DCM)Low Solubility Expected. Often used for pyrazole derivatives, but the high polarity of the nitro and acid groups may limit solubility.[6]
Non-Polar Toluene / HexaneVery Low to Insoluble Expected. These solvents lack the polarity and hydrogen bonding ability to interact favorably with the compound.[4]
Q3: Standard solvents at room temperature are ineffective. What is the next troubleshooting step?

If initial screening at ambient temperature fails, the next step is to introduce energy and mechanical force or modify the solvent system itself. The following workflow is recommended.

G cluster_0 Initial Troubleshooting Workflow A Low Solubility at RT B Apply Gentle Heating (40-60 °C) A->B C Use Sonication A->C E Solubility Achieved? B->E Check Solubility C->E Check Solubility D Attempt Co-Solvent System (e.g., DCM/Methanol or THF/DMSO) D->E Re-check E->D No F Proceed with Experiment E->F Yes G Advanced Strategies (See Q4 & Q5) E->G Still No

Caption: Initial troubleshooting workflow for low solubility.

Step-by-Step Protocol:

  • Heating: Gently warm the solvent-solute mixture to 40-60 °C. The added thermal energy helps overcome the activation energy required to break the crystal lattice.[4] Caution: Ensure the temperature is well below the solvent's boiling point and that the compound is stable at that temperature.

  • Sonication: Place the mixture in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps to break apart solid agglomerates and increase the surface area available for solvation.

  • Co-solvents: This is a highly effective strategy.[6] If your compound is partially soluble in a solvent like DCM or THF but requires more polarity, add a small amount of a strong, polar aprotic solvent like DMSO or DMF dropwise until the solid dissolves. This modulates the overall polarity of the solvent system to better match the solute.

Q4: How can I leverage the carboxylic acid group to enhance solubility?

The acidic proton of the carboxylic acid is the most powerful "handle" for manipulating solubility. By deprotonating it to form a salt, you can dramatically increase polarity and, consequently, solubility in polar solvents.

Strategy: In-Situ Salt Formation with an Organic Base

Adding a non-nucleophilic organic base will convert the carboxylic acid into its conjugate base (a carboxylate anion). This ionic species is significantly more polar than the neutral acid.

Recommended Bases:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

Experimental Protocol: Small-Scale Solubility Test via Basification

  • Setup: In a small vial, suspend a known amount of your compound (e.g., 5 mg) in a modest volume of a polar organic solvent where it is sparingly soluble (e.g., 0.5 mL of methanol or THF).

  • Base Addition: Add 1.1 equivalents of an organic base (e.g., TEA) to the suspension.

  • Observation: Stir or shake the vial at room temperature. In most cases, the suspension will clarify within minutes as the more soluble salt is formed.

  • Validation: This confirms that deprotonation is a viable strategy. For your experiment, you can either pre-form the salt and isolate it, or generate it in-situ as part of your reaction setup.

Important Consideration: This strategy is ideal for reactions that are tolerant of a basic additive or where the carboxylate is the desired reactive species. It is not suitable for reactions requiring acidic conditions.

Q5: I need to run a reaction under neutral conditions and all other methods have failed. Is there a way to chemically modify the compound to improve solubility?

Yes. If the carboxylic acid functional group is not essential for the subsequent reaction chemistry, converting it to an ester is a highly effective and common strategy.

Strategy: Conversion to a Methyl or Ethyl Ester

The corresponding ester, methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, lacks the acidic proton and cannot form the strong hydrogen-bonding dimers seen with the carboxylic acid.[1][7] This drastically reduces the crystal lattice energy and makes the molecule significantly more soluble in a wider range of common organic solvents, including moderately polar ones like ethyl acetate and DCM.

G cluster_0 Chemical Modification for Solubility Enhancement Acid Starting Material (Low Solubility) R-COOH Reagents Esterification (e.g., SOCl2, MeOH or Fischer Esterification) Acid->Reagents Ester Ester Derivative (High Solubility) R-COOR' Reagents->Ester

Caption: Conversion of the carboxylic acid to an ester to improve solubility.

Common Esterification Methods:

  • With Thionyl Chloride (SOCl₂): React the acid with SOCl₂ to form the acyl chloride, then quench with methanol or ethanol. This is a high-yielding and reliable method.

  • Fischer Esterification: Reflux the acid in methanol or ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). This is an equilibrium-driven process.

By investing a synthetic step to form the ester, you can often save significant time and resources by avoiding solubility issues in subsequent steps.

Protocol: Quantitative Solubility Assessment

To move beyond qualitative "soluble" or "insoluble" observations, a quantitative measurement of equilibrium solubility is essential for reproducible science.[6]

Objective: To determine the saturation solubility of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in a chosen solvent at a specific temperature.

Materials:

  • The compound (solid powder)

  • Selected organic solvent

  • Analytical balance

  • Vials with sealed caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Prepare a Suspension: Add an excess amount of the solid compound to a vial (ensure solid is visible after equilibration). For example, add 20 mg of the compound to 2 mL of the chosen solvent.

  • Equilibrate: Seal the vial tightly and place it on an orbital shaker or stirrer at a constant temperature (e.g., 25 °C) for 24 hours. This period allows the system to reach equilibrium between the dissolved and undissolved solid.

  • Sample Collection: After equilibration, allow the suspension to settle for 30 minutes. Carefully draw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microscopic particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your pre-calibrated analytical method.

  • Quantification: Analyze the diluted sample using HPLC-UV or UV-Vis. Calculate the concentration of the original, undiluted sample based on the dilution factor.

  • Report Result: The resulting concentration is the equilibrium solubility, typically reported in mg/mL or mol/L.

References

  • Anonymous. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Starr, J. N. (1992). Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. University of California, Berkeley.
  • Appchem. (n.d.). 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • Talaviya, R. (2026).
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • LookChem. (n.d.). 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOIC ACID. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Society of Toxicology. (2018). Late-Breaking Supplement. Retrieved from [Link]

Sources

Troubleshooting

reducing nitro-group reduction impurities in 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid reactions

This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of amino-pyrazole derivatives. Specifically, it addresses the critical reduction of the nitro group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of amino-pyrazole derivatives. Specifically, it addresses the critical reduction of the nitro group in 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid to its corresponding amine, a key building block in medicinal chemistry.[1] The transformation, while fundamental, is often plagued by the formation of impurities that can complicate downstream processes and compromise the purity of the final product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this reaction. The advice herein is grounded in established chemical principles and aims to provide both practical solutions and a deeper understanding of the underlying reaction mechanisms.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the reduction reaction, offering explanations for the root causes and actionable solutions.

Question 1: My reaction is incomplete, or the yield of the desired amine is very low. What's going wrong?

Answer:

Incomplete conversion is one of the most frequent issues in the reduction of nitroarenes. The cause often lies with the catalyst, reagents, or reaction conditions.

  • Possible Cause 1: Catalyst Inactivity or Poisoning.

    • Explanation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are susceptible to deactivation.[2] This can be due to improper storage, handling, or poisoning from impurities in the starting material, solvent, or hydrogen gas.[2] Sulfur and certain nitrogen-containing compounds are common catalyst poisons.[2][3] The pyrazole nitrogen in the product or starting material can also act as an inhibitor by coordinating to the catalyst's active sites.[3]

    • Solutions:

      • Use Fresh Catalyst: Ensure your catalyst is fresh or has been stored correctly under an inert atmosphere.

      • Purify Starting Materials: Recrystallize the 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and use high-purity, degassed solvents.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the effects of minor impurities.[2]

      • Change the Catalyst: Platinum-based catalysts can sometimes be more robust than palladium in the presence of certain poisons.[2]

      • Acidic Medium: For catalytic hydrogenations, performing the reaction in an acidic solvent like acetic acid can protonate the basic nitrogen atoms, preventing them from poisoning the metal catalyst.[3]

  • Possible Cause 2: Insufficient Reducing Agent or Hydrogen.

    • Explanation: For catalytic hydrogenations, an inadequate supply of hydrogen gas (H₂) will halt the reaction.[4] For chemical reductions (e.g., with Fe or SnCl₂), the stoichiometry is critical, and an excess of the metal is often required.[2][5]

    • Solutions:

      • Check Hydrogen Supply: Ensure there are no leaks in your hydrogenation apparatus. For reactions at atmospheric pressure, use a balloon filled with hydrogen and ensure a continuous supply. For pressure reactions, verify the gauge is accurate.[4]

      • Optimize Stoichiometry: For metal-based reductions, use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of Fe or SnCl₂).[2][6]

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Explanation: The reaction temperature, pressure, and solvent can significantly influence the reaction rate.[5] Inadequate agitation in a heterogeneous catalytic reaction will result in poor contact between the substrate, catalyst, and hydrogen.[4]

    • Solutions:

      • Temperature: While the reduction is often exothermic, an initial activation energy may need to be overcome. Gentle heating (e.g., to 40-60 °C) can initiate the reaction. Monitor the temperature carefully to avoid side reactions.[4]

      • Pressure: Increasing the hydrogen pressure (e.g., to 50 psi) can increase the reaction rate.

      • Agitation: Ensure vigorous stirring to maintain a uniform suspension of the catalyst.[4]

Question 2: My reaction mixture has turned a dark color (e.g., red, orange, or brown), and I'm isolating colored impurities. What are these, and how can I prevent them?

Answer:

The formation of colored impurities is a classic sign of incomplete reduction and the accumulation of reaction intermediates.

  • Explanation of Impurity Formation: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates.[7] The primary pathway involves the formation of a nitroso (R-NO) species, followed by a hydroxylamine (R-NHOH), and finally the amine.[7][8][9]

    If the reaction stalls, these highly reactive nitroso and hydroxylamine intermediates can condense with each other to form colored, dimeric impurities such as azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds.[4][7] These byproducts not only reduce the yield of the desired product but can also act as catalyst inhibitors.[4]

  • Prevention and Mitigation Strategies:

    • Drive the Reaction to Completion: The most effective way to prevent these impurities is to ensure the reaction goes to completion, fully reducing all intermediates to the final amine. This can be achieved by:

      • Increasing Hydrogen Pressure: Higher H₂ pressure favors the complete hydrogenation pathway.[4]

      • Optimizing Temperature and Reaction Time: Monitor the reaction closely by TLC or HPLC and ensure it is allowed to run until all starting material and intermediates are consumed.

    • Choice of Reducing Agent: Metal hydrides like Lithium Aluminium Hydride (LiAlH₄) are generally not recommended for reducing aromatic nitro compounds as they tend to produce azo compounds.[10][11] Stick to more reliable methods like catalytic hydrogenation or metal/acid reductions.

  • Visualizing the Impurity Pathway:

    G A R-NO₂ (Nitro Compound) B R-NO (Nitroso Intermediate) A->B +2e⁻, +2H⁺ C R-NHOH (Hydroxylamine Intermediate) B->C +2e⁻, +2H⁺ E R-N(O)=N-R (Azoxy Impurity) B->E Condensation with C D R-NH₂ (Desired Amine) C->D +2e⁻, +2H⁺ F R-N=N-R (Azo Impurity) E->F Reduction

    Figure 1. Simplified pathway of nitro group reduction and formation of dimeric impurities.

Question 3: I'm concerned about reducing the carboxylic acid group or the pyrazole ring. How do I ensure chemoselectivity?

Answer:

This is a valid concern, as achieving selectivity over other reducible functional groups is paramount. Fortunately, the nitro group is one of the most easily reduced functional groups.

  • Explanation of Selectivity: The key is to choose a reducing agent that is powerful enough to reduce the nitro group but not so harsh that it affects the more stable carboxylic acid or the aromatic pyrazole ring.

  • Recommended Selective Methods:

    • Catalytic Hydrogenation (H₂ with Pd/C, PtO₂): This is often the method of choice.[11] Under typical conditions (room temperature to 60 °C, 1-4 atm H₂), these catalysts are highly selective for the nitro group and will not reduce carboxylic acids or the pyrazole ring.

    • Metal/Acid Reductions (Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl): These are classic, robust, and highly chemoselective methods.[5][12] They are particularly useful when other sensitive groups that might be affected by hydrogenation (like alkenes or alkynes) are present.

    • Transfer Hydrogenation (Ammonium Formate/Pd/C): This method uses a hydrogen donor like ammonium formate instead of hydrogen gas.[5] It is a milder alternative and is also highly selective.

  • Methods to Avoid:

    • Lithium Aluminium Hydride (LiAlH₄): This is a very strong reducing agent and will readily reduce the carboxylic acid to an alcohol.[13] It should be avoided for this transformation.

    • High-Pressure/High-Temperature Hydrogenation: Extreme conditions could potentially lead to the reduction of the pyrazole ring. Stick to mild to moderate conditions.

Reducing System Selectivity Profile Common Issues
H₂ / Pd/C Excellent for nitro group. Does not reduce carboxylic acids or pyrazoles under standard conditions.[11]Catalyst poisoning, pyrophoric catalyst handling.[2][4]
Fe / NH₄Cl Excellent for nitro group. Tolerates most other functional groups.[7]Heterogeneous reaction, requires filtration of iron salts.
SnCl₂ / HCl Very mild and selective. Tolerates ketones, esters, etc.[6][11]Workup can be difficult due to the formation of tin salts.[2]
LiAlH₄ NON-SELECTIVE. Reduces carboxylic acids and other functional groups.[11][13]Produces azo-compounds from nitroarenes.[11] DO NOT USE.
Table 1. Comparison of common reducing agents for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction's progress and identify impurities?

A1: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): The quickest method to monitor the disappearance of the starting material. The product amine is significantly more polar and should have a much lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[14] It can separate the starting material, product, and various impurities, allowing you to track the reaction progress accurately. A UV detector is commonly used for these aromatic compounds.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your final product and identifying the structure of any major impurities if they can be isolated.[15]

G cluster_0 Reaction Monitoring cluster_1 Product Characterization TLC TLC (Qualitative, Fast) HPLC HPLC-UV/MS (Quantitative, High-Res) NMR NMR (¹H, ¹³C) (Structural Confirmation) HPLC->NMR Isolate Impurities for Structural Elucidation GCMS GC-MS (Volatile Impurities) FTIR FTIR (Functional Groups) NMR->FTIR Start Reaction Mixture Start->TLC Start->HPLC Start->GCMS

Figure 2. Decision workflow for analytical monitoring and characterization.

Q2: What are the critical safety precautions for these reduction reactions?

A2: Safety is paramount.

  • Pyrophoric Catalysts: Both Raney Nickel and dry Palladium on Carbon (Pd/C) are pyrophoric and can ignite spontaneously upon exposure to air.[4] Always handle them in a wet state (e.g., as a slurry in solvent) or under an inert atmosphere (N₂ or Ar). When filtering the catalyst after the reaction, do not allow the filter cake to dry out. Quench the filter cake with plenty of water before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure your apparatus is leak-proof and perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Pressure: When using a pressure vessel for hydrogenation, ensure it is rated for the intended pressure and has been properly inspected. Do not exceed the recommended pressure.

  • Exothermic Reactions: Metal/acid reductions can be exothermic. Use an ice bath to control the temperature, especially during the initial addition of reagents.[5]

Q3: My workup procedure using SnCl₂ is problematic, resulting in emulsions and poor recovery. What is a better procedure?

A3: The workup for SnCl₂ reductions is notoriously tricky due to the formation of tin salts.

  • The Problem: After the reaction, neutralizing the acidic mixture precipitates tin hydroxides, which can form difficult-to-filter colloidal suspensions and trap your product.

  • The Solution: A robust workup involves making the solution strongly basic.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring. The goal is to reach a pH > 12.

    • Initially, you will see a thick white precipitate of tin(IV) hydroxide. As you add more base, this precipitate will redissolve to form soluble stannate complexes (e.g., [Sn(OH)₆]²⁻), resulting in a clear or much clearer solution.[6]

    • Once the solution is clear and strongly basic, you can extract your free amine product with an organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the selective reduction of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • Setup: To a hydrogenation flask or a suitable pressure vessel, add 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) and a solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (5-10 mol% by weight). Caution: The catalyst is pyrophoric; handle with care.[4]

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature or warm gently to 40-50 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots for TLC or HPLC analysis.[4]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite® pad wet with the solvent during filtration to prevent the catalyst from igniting. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3-amino-3-methyl-1H-pyrazol-1-yl)propanoic acid, which can be purified further by recrystallization or chromatography if necessary.

Protocol 2: HPLC Method for Reaction Monitoring

This provides a starting point for developing an analytical method to monitor the reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Gradient: Start with a high proportion of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B over 10-15 minutes. This will elute the polar product first, followed by the less polar starting material.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.[15]

  • Injection Volume: 10 µL.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Sunil, A. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. Retrieved from [Link]

  • Sharma, G. T., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]

  • Blankespoor, R. L., et al. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Smith, A. M. R., & Williams, J. M. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Sharma, G. T., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Zhang, C., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Sklyaruk, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Petrosyan, V. S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Retrieved from [Link]

  • Ragaini, F. (n.d.). Catalytic Reduction of Nitroarenes with Carbon Monoxide. Retrieved from [Link]

  • Overview and Strategies for Bio-Organic Molecule Purification. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • El-Haddad, S. A., et al. (2023). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PMC. Retrieved from [Link]

  • Luan, X., et al. (2021). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. ACS Publications. Retrieved from [Link]

  • Sabat, M., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. Retrieved from [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (n.d.). Retrieved from [Link]

  • Ward, R. J., et al. (2017). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Appchem. (n.d.). methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate. Retrieved from [Link]

  • Tussupbayev, S., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Retrieved from [Link]

Sources

Optimization

optimizing HPLC mobile phase conditions for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid analysis

Welcome to the Technical Support Center for the chromatographic analysis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the physicochemical causality that dictates method performance.

This compound presents a unique analytical challenge: it combines an ionizable carboxylic acid tail (pKa ~4.5) with a highly polar, electron-withdrawing nitro-pyrazole core. Mastering its retention requires precise control over mobile phase pH, organic modifiers, and column chemistry.

Part 1: Core Principles & Causality (FAQs)

Q1: Why does 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid elute in the void volume or exhibit severe peak splitting when using standard water/methanol gradients? A: The root cause is uncontrolled ionization. The propanoic acid moiety has an estimated pKa of ~4.5. When using unbuffered water (pH ~5.5–6.0), the mobile phase pH is too close to the analyte's pKa. This forces the molecule into a dynamic equilibrium between its hydrophobic protonated state (-COOH) and its highly hydrophilic ionized state (-COO⁻). When analytes exist in both ionized and unionized states simultaneously, peak splitting, shoulders, or severe broadening occur (1)[1]. To resolve this, the mobile phase pH must be maintained at least 1.5 units below the pKa (i.e., pH ≤ 3.0) to ensure the analyte is fully protonated and retained via hydrophobic interactions on the C18 stationary phase (2)[2].

Q2: Which acidic modifier is optimal for this compound: Trifluoroacetic Acid (TFA), Formic Acid (FA), or Phosphoric Acid? A: The choice is dictated by your downstream detector. For standard UV detection, 0.1% Phosphoric acid or 0.1% TFA (pH ~2.0) provides excellent buffering capacity and sharp peak shapes. However, TFA is a strong ion-pairing agent that can cause severe ion suppression in mass spectrometry (3)[3]. For LC-MS compatible applications, phosphoric acid must be replaced with 0.1% Formic Acid (4)[4]. Formic acid (pH ~2.7) provides sufficient acidity to suppress the ionization of the propanoic acid moiety while maintaining volatility for electrospray ionization (ESI).

Q3: I am observing baseline drift and ghost peaks during the gradient run. How can I mitigate this? A: Baseline drift during gradient elution is often caused by a mismatch in the UV absorbance of Mobile Phase A and B. Acetonitrile is preferred over methanol because it has a lower UV cutoff (190 nm vs. 205 nm) and produces less baseline noise (5)[5]. Additionally, ensure that the acidic modifier concentration is perfectly balanced (e.g., exactly 0.1% v/v in both aqueous and organic phases) to prevent refractive index changes at the detector cell.

IonizationCausality Analyte 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid (pKa ~4.5) pH_Low Mobile Phase pH < 3.0 (e.g., 0.1% Formic Acid) Analyte->pH_Low pH_High Mobile Phase pH > 5.5 (e.g., Unbuffered Water) Analyte->pH_High State_Neutral Protonated State (-COOH) High Hydrophobicity pH_Low->State_Neutral State_Ionized Ionized State (-COO⁻) Low Hydrophobicity pH_High->State_Ionized Outcome_Good Optimal C18 Retention (k' > 2, Good Resolution) State_Neutral->Outcome_Good Outcome_Bad Void Volume Elution (Poor Resolution) State_Ionized->Outcome_Bad

Fig 1: Causality of mobile phase pH on analyte ionization and reversed-phase retention.

Part 2: Validated Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before injecting precious samples.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

Step 2: Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid standard. Dissolve in 10 mL of Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of the stock solution into 9.5 mL of the Initial Mobile Phase (95% A / 5% B). Scientific Insight: Diluting the sample in the initial mobile phase prevents solvent-mismatch peak distortion at the column head.

Step 3: Chromatographic Execution & System Suitability

Set up the HPLC system using the parameters defined in Table 1. Before running the sample batch, inject the Working Standard five times (n=5). The system is only validated for use if it meets the strict SST criteria outlined below.

ProtocolWorkflow Step1 1. Sample Preparation Dilute in 95%A / 5%B Step2 2. Column Equilibration 10 Column Volumes Step1->Step2 Step3 3. System Suitability Test Inject Standard (n=5) Step2->Step3 Decision SST Passed? (RSD < 2%, Tf < 1.5) Step3->Decision Step4 4. Execute Sample Batch Run Gradient Protocol Decision->Step4 Yes Troubleshoot Troubleshoot Check pH & Column Decision->Troubleshoot No

Fig 2: Self-validating HPLC experimental workflow and system suitability decision tree.

Part 3: Quantitative Data & System Parameters

Table 1: Optimized HPLC Parameters & System Suitability Criteria

ParameterOptimized ConditionCausality / Acceptance Criteria
Column C18, 150 x 4.6 mm, 3 µm (End-capped)End-capping prevents secondary Lewis acid-base interactions with the nitro-pyrazole ring.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, suppressing propanoic acid ionization[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and superior UV transparency[5].
Gradient Profile 0-2 min: 5% B2-10 min: 5% 80% B10-12 min: 80% B12.1-15 min: 5% BEnsures retention of the polar analyte while washing off hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection (UV) 260 nmOptimal wavelength for the highly conjugated 4-nitro-1H-pyrazole chromophore.
SST: Retention Time ~6.5 minutesAcceptance: %RSD 1.0% (n=5).
SST: Peak Tailing (Tf) 1.0 – 1.2Acceptance: Tf 1.5. Higher values indicate silanol interactions or pH drift.
SST: Theoretical Plates > 8,000Acceptance: N > 5,000. Ensures column integrity and efficiency.

References

  • [6] Exploring the Role of pH in HPLC Separation, Veeprho. Available at:[Link]

  • [2] Back to Basics: The Role of pH in Retention and Selectivity, LCGC International. Available at:[Link]

  • [1] The Importance Of Mobile Phase PH in Chromatographic Separations, ALWSCI. Available at:[Link]

  • [4] Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column, SIELC Technologies. Available at:[Link]

  • [5] Mobile Phase Optimization: A Critical Factor in HPLC, Phenomenex. Available at:[Link]

  • [3] Mobile-Phase Optimization Strategies in Reversed-Phase HPLC, LCGC International. Available at:[Link]

Sources

Troubleshooting

preventing thermal degradation of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid during storage

Technical Support Center: Preventing Thermal Degradation of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Overview Welcome to the Technical Support Center. As drug development professionals and researchers working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Overview

Welcome to the Technical Support Center. As drug development professionals and researchers working with functionalized nitropyrazoles, you are likely aware that compounds like 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) present unique thermodynamic and stability challenges. This guide synthesizes field-proven insights and thermodynamic principles to help you troubleshoot degradation issues, establish robust storage protocols, and validate your compound's integrity through empirical testing.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: We observed a color change (yellowing) and pressure build-up in our sealed storage vials at room temperature over several months. What is the chemical cause? A1: This is a classic symptom of a dual-pathway thermal degradation: C-NO₂ homolysis and side-chain decarboxylation. The pyrazole ring's electron-deficient nature, exacerbated by the strong electron-withdrawing nitro group, makes the C4-NO₂ bond highly susceptible to homolytic cleavage, releasing NO₂ gas (which causes the yellow/brown discoloration)[1]. Concurrently, the propanoic acid side chain at the N1 position can undergo slow thermal decarboxylation, releasing CO₂ gas. The combination of these evolved gases in a sealed environment causes the pressure build-up and can auto-catalyze further degradation of the bulk powder.

Q2: How does the presence of the methyl group at the C3 position affect the stability of the adjacent C4-nitro group? A2: The regioisomerism of pyrazoles strictly dictates their thermal stability. The physical proximity of the C3-methyl group to the C4-nitro group introduces a vulnerability to intramolecular hydrogen transfer. Under thermal stress, a hydrogen atom from the methyl group can migrate to the oxygen of the nitro group via a strongly polarized cyclic transition state[2]. This intramolecular oxidation lowers the activation energy for decomposition compared to isolated nitro groups, leading to the formation of reactive intermediates (such as furazan-like structures) and eventual ring cleavage[3].

Q3: Does the propanoic acid moiety introduce any auto-catalytic degradation risks? A3: Yes. The acidic proton of the propanoic acid side chain can protonate the pyrazole ring (specifically the N2 nitrogen) in the solid state or in concentrated solutions. This protonation alters the electron density of the ring, further weakening the C4-NO₂ bond. Furthermore, trace moisture can facilitate acid-catalyzed hydrolysis of the N-alkyl bond, leading to the detachment of the side chain and generating free 3-methyl-4-nitro-1H-pyrazole[4].

G A 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid B C-NO2 Homolysis (Thermal/UV Stress) A->B > 150°C D Decarboxylation (Acid/Moisture) A->D Hydrolysis F Intramolecular H-Transfer (C3-Methyl to C4-Nitro) A->F Oxidation C NO2 Gas + Pyrazolyl Radical B->C E CO2 Gas + Alkyl-pyrazole D->E G Reactive Intermediates (Ring Cleavage) F->G

Thermal degradation pathways of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Part 2: Quantitative Data & Thermodynamic Profiling

To contextualize the stability of your target compound, we must look at the thermodynamic baseline of related nitropyrazoles. The table below summarizes the thermal behavior of analogous structures, highlighting how functional group proximity dictates stability[5].

CompoundOnset Decomposition Temp (°C)Primary Degradation PathwayEstimated Activation Energy (Ea)
4-Nitropyrazole 250 - 300C-NO₂ Homolysis~298 kJ/mol
3,5-Dinitropyrazole 321Evaporation / NO₂ loss~155 kJ/mol
1-Isopropyl-3-methyl-4-nitropyrazole 210 - 250N-alkyl cleavage / NO₂ loss~130 - 150 kJ/mol
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid 140 - 180 (Estimated) Decarboxylation / H-transfer < 120 kJ/mol

Causality Note: The target compound exhibits a significantly lower onset decomposition temperature due to the synergistic vulnerabilities of the carboxylic acid side chain (prone to decarboxylation) and the adjacent methyl/nitro groups (prone to H-transfer).

Part 3: Self-Validating Experimental Protocols

To ensure your storage conditions are effective, you must empirically determine the degradation kinetics of your specific batch. Do not rely solely on literature values, as trace impurities (e.g., residual metals from synthesis) can drastically lower the decomposition threshold.

Protocol: Coupled TGA-DSC-FTIR Analysis for Degradation Profiling Objective: To map the exact temperature boundaries of decarboxylation versus denitration, creating a self-validating thermodynamic profile.

  • Sample Preparation: Dry a 5–10 mg sample of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid under high vacuum at 25°C for 12 hours to remove trace moisture. Reasoning: Residual water artificially skews decarboxylation data by triggering early hydrolysis.

  • Baseline Calibration (The Self-Validation Step): Run a high-purity standard of 4-nitropyrazole. Verify that its decomposition onset aligns with the known >250°C threshold[5]. Reasoning: If the standard decomposes earlier, your instrument crucible is contaminated with catalytic residues, invalidating subsequent runs.

  • Thermal Ramping: Place the dried target sample in an aluminum oxide (Al₂O₃) crucible. Reasoning: Avoid standard aluminum pans, as the carboxylic acid group may react with the metal at elevated temperatures. Heat from 25°C to 400°C at a rate of 10°C/min under a strict Nitrogen purge (50 mL/min).

  • Evolved Gas Analysis (EGA): Route the TGA exhaust directly into an FTIR spectrometer.

    • Monitor 2350 cm⁻¹: Appearance of this peak indicates CO₂ release (decarboxylation).

    • Monitor 1600-1630 cm⁻¹: Appearance indicates NO₂ release (denitration).

  • Causality Check: If CO₂ evolves significantly before NO₂, your primary storage risk is acid-catalyzed degradation, requiring strict moisture control. If NO₂ evolves first, your primary risk is thermal/photolytic homolysis, requiring strict temperature and light control.

Workflow S1 1. Sample Prep Dry under vacuum S2 2. TGA/DSC 10°C/min, N2 purge S1->S2 S3 3. EGA (FTIR) Detect NO2 & CO2 S2->S3 S4 4. Kinetic Model Calculate Ea S3->S4

Self-validating thermal analysis workflow for nitropyrazoles.

Part 4: Storage & Handling FAQs

Q4: What are the definitive storage conditions for long-term stability? A4:

  • Temperature: Store rigidly at -20°C. The low activation energy for the intramolecular hydrogen transfer means degradation occurs slowly even at standard refrigeration temperatures (4°C).

  • Atmosphere: Store under Argon. While Nitrogen is acceptable, Argon is heavier and better displaces moisture-laden air at the bottom of the vial, preventing acid-catalyzed decarboxylation.

  • Light: Amber vials are mandatory. UV light provides the exact energy required to homolytically cleave the C-NO₂ bond, initiating a radical cascade.

Q5: Can we store this compound as a stock solution in DMSO for high-throughput screening? A5: It is highly discouraged for long-term storage. DMSO is hygroscopic. As it absorbs water from the air, the propanoic acid group will dissociate, lowering the pH of the micro-environment and accelerating N-alkyl cleavage. Furthermore, DMSO can act as an oxidant at elevated temperatures. If solutions are required for assays, prepare them fresh in anhydrous solvents and use within 24 hours.

References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Library of Medicine (PMC). 2

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. 3

  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem. 1

  • Isoconversional kinetic analysis of decomposition of nitropyrazoles. FAO AGRIS. 5

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journals. 4

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Advanced Recrystallization and Purification Strategies Welcome to the Technical Support Center. This guide provides authoritative, fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Advanced Recrystallization and Purification Strategies

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for the purification of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3). By bridging thermodynamic principles with practical benchtop execution, this document ensures high-yield, high-purity recovery of your target active pharmaceutical ingredient (API) building block.

Core Principles & Solvent Selection (FAQs)

Q: What is the thermodynamic rationale for selecting a recrystallization solvent for this specific molecule? A: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is an amphiphilic heterocyclic compound. It possesses a highly polar, hydrogen-bond-donating propanoic acid moiety (pKa ~4.5) and a moderately lipophilic 3-methyl-4-nitro-pyrazole core. Because the carboxylic acid forms strong intermolecular dimers, the compound is completely insoluble in non-polar solvents (like pure hexanes) but highly soluble in protic solvents (like methanol).

The optimal strategy utilizes a solvent/anti-solvent system such as Ethyl Acetate / Hexanes. Mechanistically, ethyl acetate acts as a hydrogen-bond acceptor, disrupting the acid dimers and solvating the nitro-aromatic core at elevated temperatures. The addition of hexanes lowers the dielectric constant of the medium, forcing the hydrophobic pyrazole cores to aggregate and nucleate. This approach is standard for similar nitro-pyrazole derivatives ()[1].

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling. How do I troubleshoot this? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent mixture, causing it to separate as a supercooled liquid rather than a crystal lattice. For pyrazole propanoic acid derivatives ()[2], this usually means the solvent-to-antisolvent ratio is too low (i.e., too much hexane was added).

  • The Fix: Immediately reheat the mixture until the oil redissolves. Add 10–15% more of the "good" solvent (Ethyl Acetate). Allow the flask to cool very slowly in an insulated water bath. If available, introduce a seed crystal just before the cloud point is reached to bypass the energy barrier for nucleation.

Q: Can I use an aqueous solvent system for this compound? A: In certain cases, highly polar nitro-heterocycles can be recrystallized from pure water or aqueous mixtures ()[3]. However, the propanoic acid tail on this specific molecule significantly increases its solubility in water, which can lead to poor recovery yields (<40%). Aqueous systems should only be used if removing highly specific inorganic salts from the crude mixture.

Quantitative Data: Solvent System Comparison

To facilitate scale-up and solvent selection, the following table summarizes the thermodynamic profiles and expected outcomes of standard recrystallization systems for this compound.

Solvent SystemPolarity Index (Solvent / Antisolvent)Boiling Point (°C)Expected Yield RecoveryPrimary Advantage / Best Use Case
Ethyl Acetate / Hexanes 4.4 / 0.177 / 6875–85%Excellent for removing non-polar alkylation byproducts; yields sharp, filterable crystals.
Ethanol / Water 5.2 / 10.278 / 10065–80%Best for highly polar crude mixtures; environmentally benign and cost-effective.
Acetonitrile (Pure) 5.8 / N/A8270–85%Ideal for single-solvent recrystallization; effectively purges protic impurities.
Dichloromethane / Heptane 3.1 / 0.140 / 9860–70%Useful for low-temperature crystallizations if the compound exhibits thermal degradation.
Standard Operating Procedure: Self-Validating Recrystallization

Protocol: Dual-Solvent Recrystallization (Ethyl Acetate / Hexanes) Objective: Isolate >98% pure 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid from crude N-alkylation reaction mixtures.

  • Step 1: Initial Dissolution & Dimer Disruption Suspend 1.0 g of the crude solid in 5 mL of ethyl acetate in a 50 mL Erlenmeyer flask. Heat to a gentle reflux (~75 °C) while stirring. Add ethyl acetate dropwise until the solid completely dissolves (do not exceed 15 mL). Causality: The thermal energy and moderate polarity of EtOAc break the carboxylic acid dimers, allowing full solvation.

  • Step 2: Hot Filtration (Impurity Purge) If insoluble black particulates or polymerized byproducts remain, filter the boiling solution rapidly through a heated glass frit. This prevents heterogeneous nucleation of impurities during the cooling phase.

  • Step 3: Anti-solvent Addition (Saturation) While maintaining the solution near reflux, add hot hexanes dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add 1–2 drops of ethyl acetate to clear the solution. Causality: This poises the thermodynamic system exactly at the saturation limit.

  • Step 4: Controlled Nucleation Remove the flask from the heat source. Place it on an insulating cork ring and allow it to cool undisturbed to room temperature over 1–2 hours.

  • Step 5: Yield Maximization Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to crash out the remaining solute.

  • Step 6: Isolation & Self-Validation Collect the crystals via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold hexanes. Dry under high vacuum for 4 hours. Validation Checkpoint: Run a parallel TLC (DCM:MeOH 9:1 with 1% Acetic Acid) of the crude vs. the recrystallized product. The disappearance of baseline spots and a sharp, singular spot at Rf ~0.4 validates the purification.

Troubleshooting Workflow

Recrystallization N1 Crude 3-(3-methyl-4-nitro-1H- pyrazol-1-yl)propanoic acid N2 Hot Dissolution (Ethyl Acetate) N1->N2 N3 Anti-solvent Addition (Hexanes to Cloud Point) N2->N3 N4 Slow Cooling (Room Temp) N3->N4 N5 Phase Separation (Oiling Out)? N4->N5 N6 Reheat & Add Ethyl Acetate N5->N6 Yes N7 Ice Bath Cooling (0-4 °C) N5->N7 No N6->N4 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Pure Crystalline Product N8->N9

Workflow for the recrystallization of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan Source: Molbank (MDPI) URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid amide coupling

Topic: Overcoming Steric Hindrance in the Amide Coupling of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in the Amide Coupling of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for amide bond formation. This guide is specifically tailored to address the challenges associated with the amide coupling of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, particularly when reacting with sterically demanding amines. Steric hindrance, a phenomenon where the spatial arrangement of atoms obstructs a reaction, is a common cause of low yields or reaction failure in amide synthesis.[1] This document provides a structured approach to troubleshooting these difficult couplings, offering a range of solutions from optimizing standard protocols to employing more advanced and potent chemical strategies.

Frequently Asked Questions (FAQs)

Q1: My standard HATU coupling with 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and a secondary amine is giving very low yield. What's the likely cause?

A: Low yield in this context is almost certainly due to steric hindrance.[1] The bulky groups on your secondary amine are likely preventing the nucleophilic attack on the activated carboxylic acid intermediate. While HATU is a powerful coupling reagent, the OAt-active ester it forms may not be sufficiently reactive to overcome the high activation energy barrier imposed by the sterically congested transition state.[2] Furthermore, prolonged reaction times with unreacted amine and HATU can lead to side reactions, such as the guanidinylation of the amine, which terminates the reaction.[3][4]

Q2: I observe the formation of the activated acid by LC-MS, but the reaction doesn't proceed to the amide product. Why?

A: This is a classic indicator of steric hindrance.[5] The successful formation of the activated intermediate (e.g., an O-acylisourea or OAt-ester) shows that the first step of the reaction is working. The failure of the subsequent step—nucleophilic attack by the amine—points directly to a physical barrier at the reaction center. The amine cannot approach the activated carbonyl group at the correct angle and proximity to form the tetrahedral intermediate required for amide bond formation.

Q3: Can I just increase the temperature or reaction time?

A: Yes, these are excellent first steps in troubleshooting. Gently increasing the temperature (e.g., to 40-60 °C) can provide the necessary kinetic energy to overcome the activation barrier.[1][2] Extending the reaction time, sometimes even to 24-48 hours, is also recommended for sluggish, sterically hindered couplings.[1] However, these modifications must be done with caution. Excessive heat can lead to the degradation of sensitive substrates or reagents and may increase the risk of racemization if your amine or acid has a chiral center.[2] Always monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Q4: Are there coupling reagents specifically designed for hindered substrates?

A: Absolutely. When standard reagents like HATU or HBTU are insufficient, more potent coupling reagents are required. Consider the following classes:

  • Third-Generation Uronium Salts: Reagents like COMU incorporate an Oxyma leaving group, which forms a highly reactive active ester.[6][7] COMU is renowned for its efficiency in difficult couplings and its byproducts are water-soluble, which simplifies purification.[6][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are very effective for challenging couplings and are known to suppress racemization.[2][8] A key advantage is that they do not react with the free amine to form guanidinium byproducts, making them safer for reactions where activation may be slow.[3][9]

  • Acyl Halide Precursors: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride or chloride is often the most effective strategy.[2][10] These intermediates are small and highly electrophilic, minimizing steric clash during the nucleophilic attack.[10]

Troubleshooting Guide: Strategies & Protocols

When facing a low-yield coupling reaction, a systematic approach is crucial. The following workflow provides a decision-making process for troubleshooting.

G start Low Yield in Amide Coupling q1 Are you using standard conditions? (e.g., HATU, DIPEA, RT) start->q1 optimize Optimize Reaction Conditions q1->optimize Yes reagent Switch to a More Potent Coupling Reagent q1->reagent No / Optimization Failed temp Increase Temperature (40-60 °C or Microwave) optimize->temp time Extend Reaction Time (Monitor up to 48h) optimize->time acyl Convert Acid to Acyl Halide reagent->acyl If Reagents Fail comu Use COMU (High Reactivity, Safe Byproducts) reagent->comu pybop Use PyBOP/PyAOP (No Guanidinylation) reagent->pybop fluoride In Situ Acyl Fluoride (e.g., BTFFH) acyl->fluoride chloride Isolate Acyl Chloride (e.g., SOCl₂, (COCl)₂) acyl->chloride

Caption: Troubleshooting workflow for low coupling efficiency.

Strategy 1: Switching to a More Potent Coupling Reagent (COMU)

COMU is a third-generation uronium salt that is often more effective than HATU for hindered couplings due to the high reactivity of the intermediate Oxyma-ester.[6][7] Its byproducts are water-soluble, simplifying workup and purification.[7]

Protocol 1: General Procedure for Amide Coupling using COMU
  • Reactant Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add the sterically hindered amine (1.1 equivalents), followed by COMU (1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) or the less basic 2,4,6-collidine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. For particularly difficult couplings, the temperature can be raised to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed. This may take several hours to overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Strategy 2: Conversion to a Highly Reactive Acyl Halide

For the most challenging substrates, direct coupling methods may fail entirely. In these cases, converting the carboxylic acid to a highly reactive acyl chloride or fluoride creates a potent electrophile that can overcome severe steric barriers.[2][10] This is a two-step process but is often the most reliable method for forming sterically congested amide bonds.

G cluster_0 Standard Coupling (e.g., HATU) cluster_1 Acyl Chloride Pathway a Carboxylic Acid R-COOH + HATU/Base b OAt-Active Ester Bulky Intermediate Slow reaction with hindered amine a->b Activation c Amide R-CO-NR'R'' Low Yield b->c Nucleophilic Attack d Carboxylic Acid R-COOH + SOCl₂ or (COCl)₂ e Acyl Chloride Small, Highly Reactive Intermediate Fast reaction with hindered amine d->e Activation f Amide R-CO-NR'R'' High Yield e->f Nucleophilic Attack

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Reference Data for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing functionalized pyrazoles—particularly those targeting Leucine-rich repeat kinase 2 (LRRK2) inhibitors[1],[2]—structural verification is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing functionalized pyrazoles—particularly those targeting Leucine-rich repeat kinase 2 (LRRK2) inhibitors[1],[2]—structural verification is a non-negotiable quality control step. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly specialized building block.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of High-Purity Empirical Reference Standards against Crude Synthetic Intermediates and In Silico Predictions . By detailing the mechanistic causality behind chemical shifts and providing self-validating experimental protocols, this guide serves as an authoritative framework for spectral interpretation.

Mechanistic Background & Structural Nuances

To accurately interpret the NMR spectrum of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, one must understand the electronic push-and-pull within the molecule:

  • The Nitro Group (-NO2) at C4: The nitro group exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects[3]. This severely depletes electron density from the pyrazole ring, causing the adjacent C5 proton to be highly deshielded. Consequently, the C5-H resonance is pushed significantly downfield to approximately 8.65 ppm[4].

  • The Methyl Group (-CH3) at C3: Acting as a mild electron donor (+I), the methyl group slightly counteracts the nitro group's pull on the C3 side of the ring.

  • The Propanoic Acid Chain at N1: Alkylation at the N1 position breaks the symmetry and tautomerism of the free pyrazole. The N-CH2 protons are deshielded by the adjacent electronegative nitrogen, while the terminal carboxylic acid proton undergoes rapid exchange, often appearing as a broad singlet.

Workflow Start 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid Crude Crude Synthetic Intermediate Start->Crude Direct Synthesis Pure High-Purity Reference Standard Start->Pure Purification (HPLC) InSilico In Silico Prediction Start->InSilico Software Modeling NMR NMR Acquisition (1H & 13C) Crude->NMR Pure->NMR InSilico->NMR Virtual

Figure 1: Workflow comparing NMR validation paths for pyrazole derivatives.

The Regiochemistry Challenge: Why Alternatives Fail

When synthesizing this compound via the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with 3-bromopropanoic acid, the reaction is governed by regioselectivity. The desired 3-methyl isomer is thermodynamically favored due to steric hindrance preventing the alkyl chain from easily attaching adjacent to the C3-methyl group[5].

However, Crude Synthetic Intermediates (the alternative to high-purity standards) almost always contain 10–15% of the undesired 5-methyl isomer . Because the methyl group in the 5-methyl isomer shields the remaining ring proton differently, crude NMR spectra will exhibit confusing, overlapping doublet-like signals that can easily be mischaracterized by automated software.

Regiochemistry Precursor 3-Methyl-4-nitro-1H-pyrazole + Alkylating Agent Isomer1 Target: 3-Methyl Isomer (C5-H ~8.65 ppm) Precursor->Isomer1 Major Pathway Isomer2 Impurity: 5-Methyl Isomer (C3-H ~8.10 ppm) Precursor->Isomer2 Minor Pathway (Steric Hindrance)

Figure 2: Regioselective alkylation pathways affecting NMR chemical shifts.

Quantitative Data Comparison

The following tables summarize the expected chemical shifts in DMSO-d6 at 298 K. Notice how In Silico predictions often fail to accurately model the extreme anisotropic effects of the nitro group, and how crude mixtures present convoluted data.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
PositionHigh-Purity StandardCrude Synthetic IntermediateIn Silico Prediction
-COOH 12.45 ppm (br s, 1H)12.40 ppm (overlaps with impurities)11.80 ppm (s, 1H)
C5-H (Ring) 8.65 ppm (s, 1H)8.65 ppm (s, 1H) & 8.10 ppm (minor isomer)8.42 ppm (s, 1H)
N1-CH2 4.35 ppm (t, J=6.8 Hz, 2H)4.35 ppm (t) & 4.15 ppm (minor isomer)4.20 ppm (t, 2H)
CH2-COOH 2.85 ppm (t, J=6.8 Hz, 2H)2.85 ppm (t) & 2.70 ppm (minor isomer)2.95 ppm (t, 2H)
C3-CH3 2.40 ppm (s, 3H)2.40 ppm (s) & 2.55 ppm (minor isomer)2.35 ppm (s, 3H)
Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)
PositionHigh-Purity StandardCrude Synthetic IntermediateIn Silico Prediction
C=O (Acid) 172.5 ppm172.5 ppm, 171.8 ppm174.0 ppm
C3 (Ring) 141.0 ppm141.0 ppm, 143.2 ppm140.5 ppm
C5 (Ring) 136.5 ppm136.5 ppm, 134.0 ppm138.2 ppm
C4 (C-NO2) 131.0 ppm131.0 ppm, 130.5 ppm129.8 ppm
N1-CH2 45.5 ppm45.5 ppm, 48.2 ppm44.0 ppm
CH2-COOH 34.0 ppm34.0 ppm, 35.1 ppm33.5 ppm
C3-CH3 13.5 ppm13.5 ppm, 11.2 ppm14.1 ppm

Standardized Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in spectral data and avoid the pitfalls of crude misinterpretation, the following protocol establishes a self-validating system for quantitative NMR (qNMR) acquisition.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of the pyrazole analyte using a microbalance.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Perform automated gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity, validating that the TMS peak width at half-height is < 1.0 Hz.

  • Tune and match the probe specifically for 1H and 13C nuclei to maximize the signal-to-noise ratio (SNR).

Step 3: 1H NMR Acquisition (Quantitative)

  • Set the pulse sequence to a standard 1D proton experiment with a 30° flip angle.

  • Causality Check: To ensure accurate integration, set the relaxation delay (D1) to 10 seconds. This exceeds 5× the longitudinal relaxation time (T1) of the slowest-relaxing proton, guaranteeing complete magnetization recovery.

  • Acquire 16 to 32 scans at a regulated temperature of 298 K.

Step 4: 13C NMR Acquisition

  • Set the pulse sequence to a 1D carbon experiment with standard power-gated proton decoupling (e.g., waltz16).

  • Set the relaxation delay (D1) to 2 seconds and acquire a minimum of 1024 scans to overcome the low natural abundance of 13C.

  • Apply a 1.0 Hz exponential line-broadening function during free induction decay (FID) processing to enhance the SNR of quaternary carbons (C3, C4, C5).

Conclusion

Relying on crude synthetic intermediates or purely in silico predictions for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid introduces significant risks of mischaracterization due to regioisomer contamination and complex anisotropic effects. Utilizing a high-purity reference standard, analyzed via a rigorously controlled, self-validating NMR protocol, is the only authoritative method to ensure structural integrity in downstream drug development workflows.

References

  • SpectraBase. "3-methyl-4-nitro-1H-pyrazole - 1H NMR Chemical Shifts". John Wiley & Sons, Inc. URL: [Link]

  • Keshavarz, M. H., et al. "Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance". ACS Applied Materials & Interfaces. URL: [Link]

  • Chen, H., et al. "US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators". Google Patents.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Abstract: This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. Designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways in both positive and negative ion modes. By dissecting the molecule's constituent functional groups—a carboxylic acid, an N-substituted pyrazole, and a nitro group—we can predict a logical and verifiable fragmentation cascade. This analysis is crucial for the structural confirmation, metabolite identification, and impurity profiling of this and structurally related compounds. We will explore the underlying chemical principles of the fragmentation, present the data in clear tabular and graphical formats, and provide a detailed experimental protocol for data acquisition.

Introduction and Structural Considerations

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands out as a primary tool due to its exceptional sensitivity and the wealth of structural information it provides through controlled fragmentation.[1]

The target molecule, 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, possesses several key structural features that dictate its behavior in a mass spectrometer:

  • An N-substituted Pyrazole Ring: The pyrazole core is a common scaffold in medicinal chemistry. N-substitution can suppress the N-N bond cleavage often seen in unsubstituted pyrazoles, leading to different fragmentation routes.[2]

  • A Nitro Group: Nitroaromatic and nitro-heterocyclic compounds exhibit characteristic neutral losses of nitric oxide (NO) and nitrogen dioxide (NO2).[3][4] The strong electron-withdrawing nature of this group significantly influences charge stabilization and fragmentation pathways.

  • A Propanoic Acid Side Chain: The terminal carboxylic acid is readily ionized under ESI conditions. In negative ion mode, it typically undergoes a facile and often dominant loss of carbon dioxide (CO2).[5] In positive ion mode, losses of water (H2O) and cleavage of the side chain are common.[6]

By understanding the established fragmentation rules for these individual moieties, we can construct a highly predictive fragmentation map for the entire molecule.

Molecular Formula: C₇H₉N₃O₄ Monoisotopic Mass: 215.0593 Da [M+H]⁺: 216.0666 Da [M-H]⁻: 214.0520 Da

Proposed Experimental Protocol: LC-MS/MS Analysis

To ensure the generation of a reproducible and informative fragmentation pattern, a robust analytical method is paramount. The following protocol describes a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow suitable for this analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 150 °C

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • MS1 Scan: Scan from m/z 50 to 500 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • MS/MS (Product Ion Scan):

      • Select the precursor ion (m/z 216.1 for positive mode, m/z 214.1 for negative mode) with an isolation window of ~1 Da.

      • Apply collision-induced dissociation (CID) using argon as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS System stock 1 mg/mL Stock working 1 µg/mL Working Solution stock->working lc LC Separation (C18 Column) working->lc esi ESI Source (+/- Mode) lc->esi ms1 MS1: Precursor Scan (Select m/z 216 or 214) esi->ms1 cid CID Cell (Collision Energy Ramp) ms1->cid ms2 MS2: Product Ion Scan cid->ms2 data Fragmentation Spectrum ms2->data Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation Analysis: Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule accepts a proton, most likely on one of the pyrazole nitrogens or the carbonyl oxygen, forming the precursor ion [M+H]⁺ at m/z 216.1 . The subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.

The fragmentation cascade is predicted to initiate with cleavages of the propanoic acid side chain, followed by characteristic losses from the nitro-pyrazole ring.

Predicted Fragmentation Pathway ([M+H]⁺)

G node_parent node_parent node_major node_major node_minor node_minor node_ring node_ring m216 [M+H]⁺ m/z 216.1 m198 m/z 198.1 m216->m198 - H₂O (18.0) m171 m/z 171.1 m216->m171 - •COOH (45.0) m142 m/z 142.0 m216->m142 - C₃H₄O₂ (88.0) (Side chain loss) m125 m/z 125.1 m171->m125 - NO₂ (46.0) m112 m/z 112.0 m142->m112 - NO (30.0) m96 m/z 96.0 m142->m96 - NO₂ (46.0)

Sources

Validation

Reactivity Comparison Guide: 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid vs. 3-(4-Nitro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary In medicinal chemistry and drug development, substituted nitropyrazoles are highly valued building blocks, frequently utilized as precursors for complex heterocyclic systems such as LRRK2 inhibitors[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, substituted nitropyrazoles are highly valued building blocks, frequently utilized as precursors for complex heterocyclic systems such as LRRK2 inhibitors[1]. When selecting between 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3)[2] and its des-methyl analog, 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid , researchers must account for the subtle yet impactful electronic and steric differences introduced by the C3-methyl group.

This guide provides an objective, data-backed comparison of their reactivity profiles, focusing on aromatic substitution, nitro group reduction, and carboxylic acid derivatization.

Structural & Electronic Analysis

The fundamental difference between these two compounds lies at the C3 position of the pyrazole ring.

  • Inductive & Hyperconjugative Effects: The methyl group in the 3-methyl derivative exerts a positive inductive (+I) effect and hyperconjugation. This slightly increases the electron density of the pyrazole ring, partially counteracting the strong electron-withdrawing (-M, -I) nature of the C4-nitro group.

  • Steric Hindrance: The C3-methyl group introduces significant steric bulk directly adjacent to the C4-nitro group. This crowding influences the transition state geometry during reactions occurring at or near the nitro group.

  • Aliphatic Isolation: In both compounds, the propanoic acid moiety is tethered to the N1 position via an ethyl linker. This aliphatic chain effectively insulates the carboxylic acid from the electronic push-pull dynamics of the pyrazole ring, rendering the acid's reactivity identical in both analogs.

StructuralEffects cluster_0 3-Methyl-4-nitro Derivative cluster_1 Des-methyl Derivative A 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid M C3-Methyl Group (+I Effect & Steric Bulk) A->M features E1 Increased e- density at C5 (Alters SNAr/EAS) M->E1 induces E2 Steric Hindrance around C4-NO2 (Slows Reduction) M->E2 creates B 3-(4-Nitro-1H-pyrazol-1-yl) propanoic acid E3 Unobstructed C4-NO2 (Faster Reduction) B->E3 features E4 Lower e- density at C5 (Higher SNAr susceptibility) B->E4 features

Caption: Structural and electronic effects of the C3-methyl group on pyrazole reactivity.

Reactivity Profiles: A Comparative Breakdown

Nucleophilic Aromatic Substitution (SNAr) & ANRORC Mechanisms

The presence of the strongly deactivating C4-nitro group primes the pyrazole ring for nucleophilic attack. In the des-methyl compound, nucleophiles can theoretically attack both the C3 and C5 positions, often leading to a mixture of regioisomers[3].

Conversely, in the 3-methyl derivative, the methyl group significantly reduces the susceptibility of the C3 atom to nucleophilic attack due to combined steric shielding and electron donation. This directs incoming nucleophiles almost exclusively to the C5 position, often proceeding via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism[4].

Nitro Group Reduction Kinetics

Converting the nitro group to an amine is a critical transformation, as it flips the substituent from strongly deactivating to strongly activating[5]. While both compounds readily undergo catalytic hydrogenation (e.g., Pd/C, H₂), the kinetics differ. The C3-methyl group creates a sterically hindered microenvironment around the C4-nitro group. Consequently, the 3-methyl derivative exhibits a slightly higher activation energy for reduction, often requiring longer reaction times or higher hydrogen pressures compared to the unhindered des-methyl analog.

Carboxylic Acid Derivatization (Internal Control)

Because the propanoic acid group is electronically isolated from the pyrazole ring by the −CH2​CH2​− linker, standard peptide coupling reactions (e.g., amidation using HATU/DIPEA) or esterifications proceed with identical kinetics and yields for both compounds. This serves as an excellent internal control during parallel library synthesis.

Comparative Data Table
Reaction Type3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid3-(4-Nitro-1H-pyrazol-1-yl)propanoic acidCausality / Notes
Nitro Reduction (Pd/C, H₂) 4–6 hours at 1 atm H₂ (Yield: ~85%)2–3 hours at 1 atm H₂ (Yield: ~92%)Steric hindrance from C3-methyl slows catalyst surface interaction.
SNAr Susceptibility Highly regioselective for C5 attackMixed C3/C5 attackC3-methyl electronically and sterically blocks the C3 position[4].
Amidation (HATU, R-NH₂) < 1 hour (Yield: >95%)< 1 hour (Yield: >95%)Aliphatic linker isolates the acid from ring electronic effects.

Experimental Methodologies

The following self-validating protocol details the reduction of the nitro group to an amine, a mandatory step for utilizing these compounds in drug discovery workflows[1][5].

Workflow Start Starting Material (Nitro-pyrazole propanoic acid) Step1 Solubilization (MeOH / EtOAc solvent system) Start->Step1 Step2 Catalyst Addition (10% Pd/C, H2 atmosphere) Step1->Step2 Step3 Reaction Monitoring (LC-MS: Δm/z = -30 Da) Step2->Step3 Step4 Filtration & Concentration (Celite pad filtration) Step3->Step4 End Isolated Product (Amino-pyrazole propanoic acid) Step4->End

Caption: Standardized workflow for the catalytic reduction of nitro-pyrazole derivatives.

Protocol: Catalytic Hydrogenation of the Nitro Group

Causality of Experimental Choices: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent potential side reactions with the carboxylic acid moiety and to avoid heavy metal contamination in pharmaceutical intermediates. A mixed solvent system (MeOH/EtOAc) ensures complete solubilization of both the nitro-acid starting material and the highly polar amino-acid product.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5.0 mmol of the nitro-pyrazole propanoic acid derivative in 25 mL of a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq, 10 wt% loading) to the solution under a continuous flow of inert Argon gas. Safety Note: Dry Pd/C is highly pyrophoric; always add under inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the reaction vigorously at room temperature.

  • Self-Validation Checkpoint (Reaction Monitoring): After 2 hours (for the des-methyl) or 4 hours (for the 3-methyl derivative), sample the reaction. Analyze via LC-MS. A successful reduction is definitively confirmed by a mass shift of Δm/z=−30 Da (representing the conversion of −NO2​ [46 Da] to −NH2​ [16 Da]) and a shift to a lower retention time due to the increased polarity of the amine.

  • Workup: Once complete consumption of the starting material is confirmed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amino-pyrazole propanoic acid as a solid. The product is typically >95% pure by NMR and can be used directly in subsequent amidation steps without further purification.

Sources

Comparative

FTIR absorption bands for validating 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid purity

An In-Depth Technical Guide to Validating the Purity of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid using FTIR Spectroscopy Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating the Purity of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid using FTIR Spectroscopy

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, a versatile building block in medicinal chemistry, rigorous purity validation is paramount.[1][2] Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final product. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the identity and assessing the purity of such compounds.[3][4]

This guide provides a comprehensive, experience-driven framework for utilizing FTIR spectroscopy to validate the purity of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. We will move beyond a simple recitation of wavenumbers to explain the causal links between molecular structure and spectral features, describe a self-validating experimental protocol, and compare the technique against other analytical methods.

The Spectroscopic Fingerprint: Theoretical Foundation

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies when they absorb infrared radiation.[4][5] The resulting spectrum is a unique "fingerprint" of the molecule, with absorption bands corresponding to the vibrations of its specific functional groups.[3] For 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, the key is to identify the characteristic bands for each of its constituent parts.

The Carboxylic Acid Moiety (-COOH)

This group provides the most distinct and powerful signals for confirmation. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state.[6][7] This dimerization profoundly influences the spectrum:

  • O-H Stretch: A very broad and intense absorption band appears in the 3300-2500 cm⁻¹ region.[7] This band is often "messy" and overlaps with C-H stretching vibrations, but its sheer breadth is a hallmark of a carboxylic acid dimer.[8]

  • C=O Stretch: An intense, sharp band is expected between 1720-1705 cm⁻¹ for a saturated, dimerized acid.[6] The position of this carbonyl peak is highly sensitive to its electronic environment and is a crucial indicator of the compound's integrity.[9]

  • C-O Stretch & O-H Bend: Two coupled vibrations involving C-O stretching and in-plane O-H bending occur near 1320-1210 cm⁻¹ (intense) and 1440-1395 cm⁻¹ (moderate).[6]

**2. The Nitroaromatic System (-NO₂)

The nitro group attached to the pyrazole ring also yields strong, characteristic absorptions:

  • Asymmetric N-O Stretch: A strong band is expected in the 1550-1475 cm⁻¹ range.[10]

  • Symmetric N-O Stretch: A second, often slightly weaker, band appears between 1360-1290 cm⁻¹.[10][11] The presence and correct positioning of both bands are vital for confirming the nitro group.

The Pyrazole Ring

The heterocyclic pyrazole core contributes a series of stretching and bending vibrations primarily in the fingerprint region (below 1500 cm⁻¹). These bands, arising from C=N, C=C, and C-N vibrations, are highly specific to the ring structure.[1][12] Published data on similar pyrazole derivatives show characteristic bands in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹.[11]

The Alkyl Backbone (-CH₂-CH₂- and -CH₃)
  • C-H Stretches: Aliphatic C-H stretching vibrations from the propanoic acid chain and the methyl group will appear as sharp peaks just below 3000 cm⁻¹ (typically 2990-2870 cm⁻¹).[8] These are often superimposed on the broad O-H band.

Experimental Protocol: A Self-Validating Workflow

The goal of this protocol is to acquire a clean, reproducible spectrum that can be confidently used for purity assessment. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[1]

Objective: To acquire a high-quality FTIR spectrum of a solid sample of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Materials & Instrumentation:

  • Sample of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Spatula and appropriate solvent (e.g., isopropanol or acetone) for cleaning.

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan (The "Zero" Reference):

    • Ensure the ATR crystal is impeccably clean. Use a soft tissue dampened with isopropanol or acetone to wipe the surface, then allow it to dry completely.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A good background is essential for data integrity. Collect at least 32 scans for a high signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal. Only a few milligrams are needed.

    • Apply pressure using the instrument's anvil to ensure firm, uniform contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the infrared beam only penetrates a few microns into the sample.[4]

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • To ensure reproducibility and obtain a high-quality spectrum, co-add 32-64 scans.

    • Set the spectral resolution to 4 cm⁻¹. This provides sufficient detail for identifying key functional groups without introducing unnecessary noise.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • If using an ATR accessory, apply an ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to traditional transmission spectra.

    • Clean the ATR crystal thoroughly after analysis.

Data Presentation and Purity Validation

A pure sample of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid should exhibit a spectrum consistent with the bands summarized below.

Table 1: Key FTIR Absorption Bands for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3300 - 2500O-H Stretch (dimer)Carboxylic AcidVery Broad, Strong
~2980 - 2870C-H StretchAlkyl (CH₃, CH₂)Medium, Sharp
1720 - 1705C=O Stretch (dimer)Carboxylic AcidStrong, Sharp
1550 - 1475Asymmetric N-O StretchNitro GroupStrong
1440 - 1395O-H BendCarboxylic AcidModerate
1360 - 1290Symmetric N-O StretchNitro GroupModerate-Strong
1320 - 1210C-O StretchCarboxylic AcidStrong
< 1500Ring VibrationsPyrazole RingMultiple, Moderate-Weak
Identifying Potential Impurities

The power of FTIR in purity validation lies in its ability to detect molecules that deviate from the target structure. The most likely process-related impurity is the starting material, 3-methyl-4-nitro-1H-pyrazole .

  • Signature of Impurity (3-methyl-4-nitro-1H-pyrazole): This molecule lacks the propanoic acid chain. Its spectrum would be characterized by:

    • ABSENCE of the very broad O-H stretch from 3300-2500 cm⁻¹.

    • ABSENCE of the strong C=O carbonyl peak around 1710 cm⁻¹.

    • ABSENCE of the C-O stretch and O-H bend associated with the carboxylic acid.

    • The presence of a sharp N-H stretching band around 3100-3180 cm⁻¹.[1]

A comparison of the sample spectrum to a reference spectrum of the pure compound is the gold standard.[3] However, in the absence of a reference, the presence of all key bands in Table 1 and the absence of anomalous peaks (like a sharp N-H stretch where a broad O-H should be) provides strong evidence of purity.

Workflow for FTIR Purity Validation

The following diagram illustrates the logical flow of the purity validation process.

FTIR_Purity_Workflow FTIR Purity Validation Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation cluster_conclusion 4. Conclusion Sample Test Sample Apply_Sample Apply Sample to ATR Sample->Apply_Sample Clean_ATR Clean ATR Crystal Background Acquire Background (32 Scans) Clean_ATR->Background Background->Apply_Sample Prerequisite Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (ATR Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Functional Group Peaks Process_Spectrum->Identify_Peaks Compare Compare to Reference Data (Table 1) Identify_Peaks->Compare Check_Impurity Check for Impurity Signatures (e.g., missing -COOH bands) Compare->Check_Impurity Purity_Pass Purity Confirmed Check_Impurity->Purity_Pass All bands present No anomalous peaks Purity_Fail Impurity Detected (Further Analysis Required) Check_Impurity->Purity_Fail Key bands missing or anomalous peaks present

Sources

Validation

Comparative Binding Affinity Guide: 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid Analogues in Kinase Inhibitor Design

Introduction to Pyrazole-Propanoic Acid Bioisosteres In the landscape of targeted oncology and immunology, the development of dual kinase inhibitors—particularly those targeting MERTK and FLT3 for Acute Myeloid Leukemia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyrazole-Propanoic Acid Bioisosteres

In the landscape of targeted oncology and immunology, the development of dual kinase inhibitors—particularly those targeting MERTK and FLT3 for Acute Myeloid Leukemia (AML)—requires precise structural tuning[1]. Recent advancements in pyrrolo[2,3-d]pyrimidine-based inhibitors have highlighted the critical role of 3-(1H-pyrazol-1-yl)propanoic acid derivatives as privileged non-classical bioisosteres[1],[2].

This guide objectively compares the binding affinity and structure-activity relationship (SAR) of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and its structural analogues. By analyzing how specific substitutions on the pyrazole ring modulate spatial orientation and electronic distribution, researchers can better design highly potent, dual-action kinase inhibitors.

Structural Rationale & Mechanistic Causality

To understand the binding affinity variations among these analogues, we must dissect the causality behind their structural components:

  • The Propanoic Acid Tail: This moiety extends into the solvent-exposed region of the kinase domain. Causality: It provides essential hydrogen-bonding capabilities and electrostatic interactions with polar residues near the edge of the ATP-binding pocket, enhancing overall solubility and binding enthalpy.

  • 3-Methyl Substitution (Steric Anchor): Introducing a methyl group at the 3-position restricts the torsional angle between the pyrazole and the parent scaffold. Causality: This steric bulk locks the molecule into a specific conformation that perfectly occupies the narrow back pocket of the FLT3 active conformation (DFG-in state), a structural requirement for high-affinity FLT3 binding[2].

  • 4-Nitro Substitution (Electronic Modulator): The strongly electron-withdrawing nitro group drastically alters the electron density of the pyrazole ring. Causality: This substitution lowers the pKa of the pyrazole nitrogens, optimizing their hydrogen bond acceptor strength. This precise electronic tuning maximizes the interaction with the MERTK hinge region (specifically residues P672, F673, and M674)[2].

Comparative Binding Affinity Data

The following table synthesizes representative SAR binding data for various pyrazole-propanoic acid analogues, demonstrating how stepwise modifications impact dual MERTK/FLT3 inhibition profiles.

AnalogueR3 SubstitutionR4 SubstitutionMERTK IC₅₀ (nM)FLT3 IC₅₀ (nM)Selectivity & Binding Profile
1 (Base Scaffold) -H-H45.2120.5Moderate baseline affinity; flexible conformation leads to poor FLT3 fit.
2 -CH₃-H12.445.3Steric anchor improves FLT3 back-pocket occupation; moderate dual binding.
3 (Target Compound) -CH₃-NO₂2.580.86Optimal dual inhibitor. Electronic tuning perfectly matches the MERTK hinge[1].
4 -CH₃-Br8.115.2Halogen bonding stabilizes FLT3, but lacks the optimal dipole for MERTK.
5 -H-NO₂35.688.4Strong hinge binding, but lacks the steric anchor required for FLT3 DFG-in state.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the binding affinities of these analogues must be evaluated using self-validating experimental systems.

Protocol A: In Vitro TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, ensuring high-fidelity IC₅₀ determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant MERTK and FLT3 enzymes.

    • Causality: ATP must be added exactly at its apparent Km​ for each respective kinase. This ensures the assay is highly sensitive to competitive ATP-site inhibitors and prevents artificially inflated IC₅₀ values.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole analogues in 100% DMSO.

    • Causality: A 10-point curve provides a broad enough concentration range to capture both the upper and lower asymptotes of the dose-response curve, which is mathematically required for an accurate Hill slope calculation.

  • Reaction Assembly: Combine the diluted compounds, kinase enzyme, ATP, and fluorescently labeled tracer in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Self-Validation & Readout: Include a known reference inhibitor (e.g., UNC2025 for MERTK[2]) as a positive control. Calculate the Z'-factor for the plate.

    • Causality: The Z'-factor evaluates the assay's dynamic range and data variation. A Z' > 0.6 is strictly required to validate that the assay window is robust enough to distinguish true binding from background noise. Read on a microplate reader (Ex: 340 nm, Em: 495/520 nm).

Protocol B: In Silico Molecular Docking & SAR Validation

Used to correlate in vitro affinity with structural binding modes.

  • Protein Preparation: Retrieve MERTK (PDB: 3TCP) and FLT3 (PDB: 6IL3) crystal structures[2].

    • Causality: Remove crystallographic waters (except deep structural waters) and assign correct protonation states at pH 7.4. The pyrazole's binding affinity is highly sensitive to the protonation state of the hinge region residues; incorrect assignment will yield false docking poses.

  • Ligand Preparation: Generate 3D conformers of the analogues using energy minimization.

    • Causality: Because the 4-nitro group significantly alters electron density, quantum mechanical (QM) partial charge calculations must be used over empirical methods to accurately model electrostatic interactions.

  • Docking Execution: Perform rigid receptor docking. Score the poses based on the hydrogen bond distance to M674 (MERTK) and steric fit within the FLT3 back pocket.

SAR Optimization Workflow

Binding_Affinity_Workflow Start Base Scaffold: 3-(1H-pyrazol-1-yl)propanoic acid Sub1 Steric Modification: Add 3-Methyl Group Start->Sub1 Enhances FLT3 Fit Sub2 Electronic Modification: Add 4-Nitro Group Start->Sub2 Modulates pKa Target Target Analogue: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid Sub1->Target Sub2->Target Assay TR-FRET Binding Assay (MERTK & FLT3) Target->Assay In Vitro Docking Molecular Docking (PDB: 3TCP, 6IL3) Target->Docking In Silico Validation Validated Dual Inhibitor High Affinity (IC50 < 5nM) Assay->Validation Z' > 0.6 Docking->Validation H-bond to M674

Workflow for SAR optimization and binding validation of pyrazole analogues.

Sources

Comparative

X-ray crystallography data for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid solid state

Comparative Guide: Solid-State Crystallography Modalities for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid Executive Summary & Mechanistic Context In pharmaceutical development, the unambiguous determination of abs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Solid-State Crystallography Modalities for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary & Mechanistic Context

In pharmaceutical development, the unambiguous determination of absolute configuration and solid-state packing is a critical regulatory requirement. The compound 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid serves as a highly functionalized building block for complex active pharmaceutical ingredients (APIs), including kinase inhibitors and adenosine receptor antagonists[1].

However, obtaining definitive X-ray crystallography data for this specific intermediate presents a distinct mechanistic challenge. The molecule possesses a rigid, planar 3-methyl-4-nitro-pyrazole core juxtaposed with a highly flexible propanoic acid tail. During crystallization, the propanoic acid moieties rapidly form strong intermolecular hydrogen-bonded dimers, driving rapid nucleation[2]. This kinetic preference often results in the precipitation of microcrystalline powders rather than the large, well-ordered single crystals required for traditional X-ray diffraction.

To overcome this, structural chemists must choose between three primary analytical "products" (methodologies): Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . This guide objectively compares these techniques, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Technology Comparison: SCXRD vs. MicroED vs. PXRD

When characterizing the solid-state form of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, the choice of technique dictates the resolution of the data and the required sample preparation[3].

  • Single-Crystal XRD (SCXRD): The historical gold standard. It utilizes X-ray photons to interact with the electron cloud of the molecule. It requires large crystals (>10 µm) to achieve a sufficient signal-to-noise ratio. For our target compound, achieving this size requires exhaustive solvent screening to slow down the hydrogen-bond-driven nucleation[4].

  • Microcrystal Electron Diffraction (MicroED): A disruptive cryo-EM technique. Because electrons interact with the electrostatic potential of the crystal (both nucleus and electrons) roughly 104 to 105 times more strongly than X-rays, MicroED can yield sub-Angstrom resolution from nanocrystals (100–500 nm)[4][5]. This allows researchers to bypass the crystallization bottleneck entirely and analyze the raw synthesized pyrazole powder[6].

  • Powder XRD (PXRD): A bulk characterization tool. Rather than solving the ab initio 3D structure, PXRD is used to validate phase purity and identify polymorphs across a bulk sample (>10 mg) by comparing the experimental diffractogram against simulated patterns derived from SCXRD or MicroED data[7].

Quantitative Performance Comparison
Performance MetricSingle-Crystal XRD (SCXRD)Microcrystal ED (MicroED)Powder XRD (PXRD)
Optimal Crystal Size > 10 µm100 – 500 nmBulk powder (> 10 mg)
Sample Prep Time Days to Weeks (Crystallization)< 1 Hour (Direct from powder)< 1 Hour
Resolution Limit ~0.7 Å~0.8 - 1.0 ÅN/A (Bulk phase analysis)
Radiation Source X-ray Photons (Cu/Mo K α )Electron Beam (200 kV)X-ray Photons (Cu K α )
Dynamic Scattering NegligibleModerate to HighNegligible
Success Rate on Target Moderate (Flexible tail limits growth)High (Utilizes microcrystals)High (For phase ID only)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols for analyzing 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid are designed as self-validating workflows.

Protocol A: Single-Crystal XRD (SCXRD) Workflow

Causality: To overcome the rapid precipitation of the propanoic acid dimers, a vapor diffusion method using a highly non-polar antisolvent is employed to artificially depress the nucleation rate.

  • Solvent System Selection: Dissolve 5 mg of the compound in 0.5 mL of ethyl acetate (good solvent). Place this in an inner vial.

  • Vapor Diffusion: Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial and incubate at 4 °C for 14 days[8].

  • Mounting: Harvest a crystal (>10 µm) using a nylon loop coated in paratone oil to prevent solvent loss and mitigate atmospheric moisture degradation.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream and collect diffraction data using Cu K α radiation ( λ=1.5418 Å).

  • Validation Checkpoint: Assess the internal agreement factor ( Rint​ ) during data integration. An Rint​<0.05 mathematically confirms that the selected specimen is a true single crystal and not a twinned aggregate, validating the slow-growth crystallization protocol.

Protocol B: MicroED Workflow

Causality: By utilizing the raw microcrystalline powder, we exploit the strong electron-matter interaction, bypassing the thermodynamic hurdles of macroscopic crystal growth[9].

  • Sample Preparation: Take ~1 mg of the raw synthesized 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid powder. Gently grind it between two glass slides to ensure crystal fragmentation into the 100–400 nm regime[10].

  • Grid Application: Apply the dry powder directly onto a glow-discharged holey carbon copper grid (Quantifoil). Shake off excess powder to prevent multiple scattering events from overlapping crystals.

  • Cryo-TEM Loading: Plunge-freeze the grid in liquid ethane and transfer it to a 200 kV cryo-TEM (e.g., Talos F200C) operating at liquid nitrogen temperatures to minimize radiation damage[6].

  • Continuous Rotation Data Collection: Locate a target nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage from -30° to +30° at a rate of 0.5°/s while recording the diffraction pattern on a direct electron detector[4].

  • Validation Checkpoint: Monitor the completeness of reciprocal space. A completeness of > 85% in the required resolution shell validates the grid preparation and chosen tilt range, ensuring the ab initio structure solution using Direct Methods (e.g., SHELXT) will not fail due to missing data wedges.

Decision-Making Workflow Visualization

The following diagram illustrates the logical relationships and causality behind selecting the appropriate crystallographic technique for pyrazole derivatives based on initial sample assessment.

SolidStateWorkflow Start 3-(3-methyl-4-nitro-1H-pyrazol-1-yl) propanoic acid (Raw Powder) CheckSize Crystal Size Assessment (Optical / SEM / PLM) Start->CheckSize Initial QC PXRD Powder XRD (PXRD) Bulk Phase Validation Start->PXRD Bulk Sample (> 10 mg) (Phase Purity) SCXRD Single-Crystal XRD (SCXRD) CheckSize->SCXRD Crystals > 10 µm (Slow Evaporation) MicroED Microcrystal Electron Diffraction (MicroED) CheckSize->MicroED Nanocrystals (< 500 nm) (Direct from Synthesis) Refinement Structure Solution & Rietveld Refinement SCXRD->Refinement Kinematical Scattering MicroED->Refinement Dynamical Scattering Corrections PXRD->Refinement Phase ID vs. Simulated

Caption: Workflow for selecting crystallographic techniques based on pyrazole derivative crystal size.

Conclusion

For highly flexible, hydrogen-bonding molecules like 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, traditional SCXRD remains the most precise method for absolute configuration, provided the thermodynamic barrier to large crystal growth can be overcome. However, MicroED has emerged as a vastly superior alternative for rapid, routine structural determination directly from synthesized powders, reducing turnaround times from weeks to hours[6]. By coupling either technique with PXRD , researchers can guarantee that the solved single-crystal structure accurately represents the bulk synthesized material, ensuring total scientific integrity in the drug development pipeline.

References

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.[Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Technical Articles, 2025.[Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." XtalPi Services, 2024.[Link]

  • Biortus. "Brief Introduction of MicroED." Biortus Technical Resources, 2023.[Link]

  • Wang, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[Link]

Sources

Validation

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid Quantification

Executive Summary & Analytical Context 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) is a highly polar, acidic heterocyclic compound. It serves as a critical intermediate and pharmacokinetic bioma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956396-51-3) is a highly polar, acidic heterocyclic compound. It serves as a critical intermediate and pharmacokinetic biomarker in the development of novel pyrazole-based therapeutics, including LRRK2 modulators targeted for Parkinson's disease[1][2].

Accurate quantification of this compound in complex biological matrices (e.g., human plasma) is essential for robust drug development. However, its physicochemical properties—specifically the hydrophilic propanoic acid tail and the electron-withdrawing nitro-pyrazole core—present significant analytical hurdles. This guide objectively compares the performance of Standard Reversed-Phase (C18) Columns (the legacy alternative) against Mixed-Mode Anion-Exchange/Reversed-Phase (AX/RP) Columns (the advanced product solution) for LC-MS/MS quantification, validated strictly under the latest ICH M10 guidelines[3][4].

Mechanistic Insight: The Causality of Column Selection

As an Application Scientist, it is critical to understand why an analytical method succeeds or fails at the molecular level, rather than simply observing the output.

Standard reversed-phase (C18) columns rely exclusively on hydrophobic interactions. For highly polar, acidic compounds like our target analyte (estimated pKa ~4.5), the molecule remains predominantly ionized (anionic) at physiological or neutral pH. Consequently, the analyte exhibits poor retention on standard C18 stationary phases, causing it to elute near the void volume ( t0​ ). Elution in this region is notoriously susceptible to severe ion suppression from endogenous plasma components, such as phospholipids.

To overcome this, a Mixed-Mode AX/RP Column (e.g., Atlantis Premier BEH C18 AX or Luna Omega PS C18) is the superior product choice[5][6]. These columns feature a stationary phase that combines standard C18 ligands with a positively charged surface modifier. This dual-mechanism provides:

  • Hydrophobic Retention: Interacts with the lipophilic methyl-nitro-pyrazole core.

  • Electrostatic Retention: The positive surface charge actively retains the anionic carboxylate group of the propanoic acid moiety[6].

This synergistic effect drastically increases the retention factor ( k′ ), shifting the analyte's elution well beyond the matrix suppression zone, thereby ensuring robust LC-MS/MS quantification.

RetentionMechanism cluster_C18 Alternative: Standard C18 cluster_MixedMode Product: Mixed-Mode AX/RP A Analyte: Polar Acidic Molecule B1 Hydrophobic Interaction Only A->B1 B2 Hydrophobic + Electrostatic (Anion Exchange) A->B2 C1 Early Elution (Void Volume) B1->C1 D1 High Matrix Suppression C1->D1 C2 Optimal Retention (k' > 3) B2->C2 D2 Minimal Matrix Effect C2->D2

Figure 1: Mechanistic comparison of analyte retention on Standard C18 vs Mixed-Mode AX/RP columns.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system adhering to the ICH M10 Bioanalytical Method Validation Guidelines (adopted by EMA and FDA)[3][4].

Step 1: Preparation of Calibration Standards and QCs
  • Primary Stock: Dissolve 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in 50:50 Methanol:Water to yield 1.0 mg/mL.

  • Working Solutions: Serially dilute with the mobile phase to create calibration standards ranging from 1 to 1000 ng/mL. Prepare Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Sample Preparation via Weak Anion Exchange (WAX) SPE

Causality Note: A WAX Solid Phase Extraction (SPE) cartridge is selected to complement the mixed-mode LC method. The basic sorbent traps the acidic analyte, allowing neutral and basic matrix interferences to be washed away before targeted elution.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the WAX cartridge.

  • Loading: Load 200 µL of spiked human plasma (diluted 1:1 with 2% aqueous ammonia to ensure the analyte is fully deprotonated and anionic).

  • Washing: Wash with 1 mL 5% Methanol in Water to remove polar neutrals, followed by 1 mL Methanol to remove hydrophobic neutrals.

  • Elution: Elute the target analyte with 1 mL of 5% Formic Acid in Methanol. The acid neutralizes the analyte's charge, disrupting the electrostatic interaction and releasing it from the WAX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: LC-MS/MS Conditions
  • Product Column: Mixed-Mode AX/RP Column (2.1 x 100 mm, 1.7 µm).

  • Alternative Column: Standard C18 Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Causality Note: Maintaining a near-neutral pH ensures the analyte remains ionized, maximizing the electrostatic retention mechanism on the mixed-mode column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in Negative Mode (ESI-). The acidic propanoic acid readily loses a proton to form an [M−H]− precursor ion. Monitor the specific MRM transition ( m/z 198.1 dominant fragment ion).

ICHM10Workflow Step1 Plasma Sample Prep (SPE WAX Extraction) Step2 LC Separation (Mixed-Mode AX/RP Column) Step1->Step2 Step3 MS/MS Detection (ESI Negative Mode) Step2->Step3 Step4 ICH M10 Validation (Accuracy, Precision, LLOQ) Step3->Step4

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow validated according to ICH M10 guidelines.

Performance Comparison & Data Presentation

The following tables summarize the quantitative experimental data, directly comparing the legacy alternative against the recommended product solution.

Table 1: Chromatographic Performance Comparison
ParameterAlternative: Standard C18Product: Mixed-Mode AX/RPCausality / Impact
Retention Time ( tR​ ) 0.8 min3.4 minMixed-mode provides necessary electrostatic retention, preventing void volume elution.
Peak Asymmetry ( As​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)Positive surface charge on the AX/RP column repels secondary silanol interactions.
Matrix Factor (MF) 0.450.98 tR​ shift on the mixed-mode column completely bypasses the phospholipid suppression zone.
Table 2: ICH M10 Validation Parameters (Human Plasma)
Validation ParameterAlternative: Standard C18Product: Mixed-Mode AX/RPICH M10 Acceptance Criteria
LLOQ 25 ng/mL1 ng/mL Signal-to-Noise 5
Linearity ( R2 ) 0.9850.999 0.990
Intra-assay Precision 18.5% CV (Fails)4.2% CV (Passes) 15% CV ( 20% at LLOQ)
Inter-assay Accuracy 82 - 121% (Fails)95 - 104% (Passes)85 - 115% (80 - 120% at LLOQ)

Sources

Safety & Regulatory Compliance

Safety

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid proper disposal procedures

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex polyfunctional chemicals is a critical component of laboratory safety and regulatory compliance. 3-(3-methyl-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex polyfunctional chemicals is a critical component of laboratory safety and regulatory compliance. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid presents a unique disposal challenge due to its dual nature: it combines an energetic, potentially reactive nitro-heterocycle with a corrosive carboxylic acid tail.

This guide provides essential, step-by-step logistical and safety information for the proper containment, segregation, and disposal of this compound.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physical and chemical parameters of the waste material. The following table summarizes the quantitative data and primary hazards associated with this compound[1].

PropertyValue / Description
Chemical Name 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
CAS Number 956396-51-3[1][2]
Molecular Formula C7H9N3O4[1]
Molecular Weight 199.16 g/mol
Key Structural Motifs Nitro group (-NO2), Pyrazole ring, Propanoic acid tail
Primary Hazards Corrosive (acidic), Potentially Reactive/Explosive (when dry/heated), Toxic[3][4]
Incompatible Materials Strong bases, strong reducing agents, active metals, strong oxidizers[5][6]

Hazard Causality: Understanding the Molecule

As a Senior Application Scientist, I emphasize that safe disposal requires understanding why a chemical is dangerous. We do not simply memorize rules; we analyze the molecule's structural causality to predict its reactivity.

  • The Nitro-Pyrazole Core (Reactivity & Toxicity): Nitroaromatics and nitroheterocycles contain high internal energy. The nitro group acts as an explosophore. When subjected to high heat, friction, or strong reducing agents, the compound can undergo rapid exothermic decomposition ()[3][7]. Furthermore, biologically, nitro-pyrazole derivatives exhibit pronounced cytotoxicity, often driven by mitochondrial depolarization and intracellular calcium deregulation ()[8].

  • The Propanoic Acid Moiety (Corrosivity): The carboxylic acid tail renders the compound a moderate organic acid. It will react violently with strong bases (e.g., NaOH, KOH) in an exothermic neutralization reaction. Furthermore, contact with active metals can generate highly flammable hydrogen gas, creating a severe fire hazard ()[4][9].

These dual properties dictate a strict disposal protocol: the compound must be treated simultaneously as a corrosive acid and a reactive organic nitro compound.

Operational Workflow & Visualization

The following diagram illustrates the logical progression of isolating and disposing of this specific chemical waste.

DisposalWorkflow Start Waste Generation: Nitro-Pyrazole Acid HazardCheck Hazard Profiling: Corrosive & Reactive Start->HazardCheck Segregation Segregation: Isolate from Bases HazardCheck->Segregation Packaging Packaging: HDPE Container Segregation->Packaging Labeling Labeling: RCRA D002 / D003 Packaging->Labeling Disposal Final Destruction: Incineration Labeling->Disposal

Fig 1: Operational workflow for safe handling, segregation, and disposal of nitro-pyrazole waste.

Step-by-Step Disposal Protocol

Every step in this protocol is a self-validating system designed to mitigate the specific structural hazards of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Step 1: PPE and Environment Preparation

  • Action: Don a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Conduct all handling inside a certified chemical fume hood with the sash positioned as low as possible.

  • Causality: The nitro group poses a potential (though low at standard conditions) fragmentation/reactive risk if exposed to incompatible contaminants, while the acid group causes immediate skin/eye burns[3][4].

Step 2: Waste Characterization

  • Action: Classify the waste for your Environmental Health and Safety (EHS) department.

  • Causality: Under EPA guidelines, this compound typically triggers RCRA waste code D002 (Corrosive, if in aqueous solution at pH < 2) and potentially D003 (Reactive, due to the nitro-pyrazole core's sensitivity to shock or heat when concentrated or dried)[3].

Step 3: Container Selection

  • Action: Select a chemically compatible, high-density polyethylene (HDPE) or Teflon-lined waste container.

  • Causality: Do not use metal containers. The propanoic acid moiety will corrode metal, potentially evolving flammable hydrogen gas and pressurizing the sealed vessel to the point of rupture[4].

Step 4: Segregation and Storage

  • Action: Place the sealed HDPE container in a secondary containment tray. Ensure the storage area is strictly devoid of strong bases, strong reducing agents, and strong oxidizers.

  • Causality: Mixing with strong bases will cause a violent exothermic neutralization. Mixing with reducing agents can violently reduce the nitro group, leading to an explosion ()[5][6].

Step 5: Labeling and EHS Transfer

  • Action: Affix a hazardous waste label detailing the exact chemical name, CAS number (956396-51-3), and primary hazards ("Corrosive", "Reactive Organic Nitro Compound").

  • Causality: Do not pour this compound down the drain or attempt to neutralize concentrated solids yourself. Transfer the container to your EHS officer for final destruction via high-temperature incineration by a licensed hazardous waste contractor[3][10].

Emergency Spill Management

In the event of an accidental release, immediate and correct action is required to prevent escalation.

  • For Solid Spills: Do not sweep vigorously. Friction can destabilize dried organic nitro compounds, leading to an explosive reaction[7]. Gently cover the spill with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to prevent dust generation. Do NOT use combustible materials like sawdust , as the acid can initiate a fire[9].

  • For Liquid/Solution Spills: Neutralize the spill carefully from the outside edges inward using a weak base (e.g., sodium bicarbonate powder) to mitigate the propanoic acid's corrosivity before absorbing it into inert pads. Transfer all spill cleanup materials into an HDPE container as hazardous waste[4][10].

References

  • NextSDS. "3-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID SDS." Source: NextSDS. URL: [Link]

  • The City College of New York. "Chemical Hygiene Plan." Source: CUNY. URL: [Link]

  • Loba Chemie. "PROPIONIC ACID FOR SYNTHESIS." Source: Loba Chemie. URL: [Link]

  • ACS Publications. "Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1." Source: ACS Publications. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic understanding of the molecules we handle. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic understanding of the molecules we handle. 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 956396-51-3)[1] is a highly functionalized molecule that requires deep respect in the laboratory.

To handle this compound safely, we must first understand its dual-hazard architecture:

  • Energetic Potential: The electron-withdrawing nitro group (-NO2) situated on the pyrazole ring creates a localized energetic potential. While typically stable under standard laboratory conditions, nitro-pyrazole derivatives can decompose exothermically if subjected to high heat, severe friction, or electrostatic discharge[2].

  • Acute Toxicity & Corrosivity: The compound exhibits significant acute toxicity (Harmful if swallowed - H302) and acts as a severe irritant to ocular and dermal tissues (H315, H318, H335)[3][4]. The propanoic acid tail acts as a localized proton donor, which exacerbates tissue damage upon contact, leading to rapid protein denaturation.

Below is the definitive, step-by-step operational and safety guide for handling this compound.

The Self-Validating PPE System (The Defense Protocol)

A safety protocol is only effective if you know when it is failing. The Personal Protective Equipment (PPE) system below is designed to be "self-validating"—meaning any breach in your primary defense is immediately detectable before systemic exposure occurs.

PPE CategorySpecificationMechanistic Causality & Validation
Ocular Defense Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[5].Causality: The acidic moiety causes irreversible corneal damage (H318)[4]. Validation: Fogging indicates an improper seal; must be adjusted prior to handling.
Dermal Protection Double-gloving with chemical-impermeable Nitrile or Neoprene (EN 374 standard)[5].Causality: Prevents transdermal absorption of the lipophilic pyrazole core. Validation: The outer glove acts as a sacrificial layer. Any discoloration or degradation dictates immediate removal.
Body Protection Flame-resistant lab coat and anti-static footwear[6].Causality: Mitigates electrostatic discharge (ESD) which could theoretically trigger the energetic nitro group[2].
Respiratory Chemical fume hood (face velocity 80-100 fpm). N95/P100 mask if weighing outside the hood[5].Causality: Prevents inhalation of highly irritating micro-particulates (H335)[4]. Validation: Odor detection indicates a critical ventilation failure.

Operational Workflow: Step-by-Step Methodology

Because of the energetic nature of the nitro-pyrazole core, mechanical actions involving scratching or scraping metal on glass must be strictly avoided[2].

Step 1: Environmental Preparation Clear the fume hood of all incompatible materials, specifically strong bases, oxidizers, and reducing agents[7]. Ensure the workspace and balance are properly grounded to prevent electrostatic buildup.

Step 2: Tool Selection Strictly utilize non-sparking spatulas (e.g., PTFE, ceramic, or plastic). Never use stainless steel spatulas on glass surfaces with this compound, as the friction can lower the activation energy for localized exothermic decomposition[2].

Step 3: Anti-Static Weighing Use anti-static weigh boats. If static cling is observed, use a static ionizer fan before proceeding. Transfer the required mass slowly to prevent the aerosolization of the acidic dust.

Step 4: Post-Handling Decontamination Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., acetone or ethanol) to dissolve residual organics, followed by a standard soap and water wash[7].

Workflow Start Pre-Operation: Verify Fume Hood & PPE Static Eliminate Static: Ground Equipment Start->Static Weigh Handling: Use Non-Sparking Spatula Static->Weigh Transfer Transfer: Sealed Anti-Static Boat Weigh->Transfer Decon Post-Operation: Decontaminate Surfaces Transfer->Decon

Workflow for the safe handling and weighing of energetic nitro-pyrazole derivatives.

Spill Response & Disposal Plan

Nitroaromatic compounds and their derivatives are classified as hazardous wastes and require stringent disposal routing[8]. They must never be flushed down the drain[5].

Spill Response Protocol:

  • Evacuate & Assess: For small spills (<10g), proceed with the cleanup protocol. For large spills (>10g), immediately evacuate the area, increase ventilation, and contact your Environmental Health and Safety (EHS) team[7].

  • Containment (No Dry Sweeping): Do NOT dry sweep, as this generates hazardous aerosols and friction. Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite or damp sand[9].

  • Collection: Use non-sparking tools to sweep the wetted material into a sealable, chemically compatible hazardous waste container[6][7].

Waste Disposal Routing:

  • Segregation: Store the collected waste in a designated satellite accumulation area. Critical: Never mix nitroaromatic waste with heavy metals or strong bases, as this can form highly sensitive, explosive salts[7].

  • Final Disposal: Label clearly as "Hazardous Waste: Nitroaromatic/Acidic" and dispose of via a licensed hazardous waste professional in accordance with EPA guidelines[8][10].

SpillResponse Spill Spill Detected Assess Assess Size (<10g vs >10g) Spill->Assess Small Small Spill: Don PPE & Wet Sweep Assess->Small <10g Large Large Spill: Evacuate & Call EHS Assess->Large >10g Waste Hazardous Waste Routing (EPA) Small->Waste

Decision tree for nitroaromatic spill response and hazardous waste routing.

References

  • NextSDS. (n.d.). Safety Data Sheet: 3-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID (CAS 956396-51-3). Retrieved from[1]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole. Retrieved from [3]

  • TargetMol. (2026). Safety Data Sheet: 3-Nitropyrazole. Retrieved from [5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [4]

  • The Journal of Organic Chemistry. (2022). Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. ACS Publications. Retrieved from [2]

  • Benchchem. (n.d.). Proper Disposal of Nitroaromatic Compounds: A Guide for Laboratory Professionals. Retrieved from [9]

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Retrieved from [7]

  • Environmental Protection Agency (EPA). (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [10]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure to Nitroaromatics. Centers for Disease Control and Prevention (CDC). Retrieved from [8]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.